molecular formula C8H8INO2 B1386277 2-Iodo-1,3-dimethyl-4-nitrobenzene CAS No. 4102-46-9

2-Iodo-1,3-dimethyl-4-nitrobenzene

Cat. No.: B1386277
CAS No.: 4102-46-9
M. Wt: 277.06 g/mol
InChI Key: WBYYSBBIRPABFU-UHFFFAOYSA-N
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Description

2-Iodo-1,3-dimethyl-4-nitrobenzene is a useful research compound. Its molecular formula is C8H8INO2 and its molecular weight is 277.06 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Iodo-1,3-dimethyl-4-nitrobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Iodo-1,3-dimethyl-4-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Iodo-1,3-dimethyl-4-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodo-1,3-dimethyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO2/c1-5-3-4-7(10(11)12)6(2)8(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYYSBBIRPABFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4102-46-9
Record name 2-iodo-1,3-dimethyl-4-nitrobenzene
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Foundational & Exploratory

Synthesis of 2-Iodo-1,3-dimethyl-4-nitrobenzene from 2,6-dimethyl-3-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Synthetic Protocols for Sterically Hindered Nitroanilines

Executive Summary

This guide details the synthesis of 2-Iodo-1,3-dimethyl-4-nitrobenzene from 2,6-dimethyl-3-nitroaniline . This transformation represents a challenging class of Sandmeyer reactions due to the steric buttressing provided by the ortho-methyl groups (2,6-positions) flanking the amine. These methyl groups mechanically obstruct the approach of nitrosating agents and reduce the solubility of the amine salt in aqueous media.

To ensure high yields and reproducibility, this guide presents two distinct protocols:

  • Method A (The Standard): A modified sulfuric acid-mediated diazotization optimized for hindered amines.

  • Method B (The Modern): An aprotic, radical-mediated iodination using tert-butyl nitrite (t-BuONO), recommended for small-scale, high-purity applications.

Strategic Analysis & Mechanism
2.1 The Steric Challenge

In unhindered anilines, diazotization is rapid in dilute mineral acid (


). However, 2,6-dimethyl-3-nitroaniline presents a specific kinetic barrier:
  • Solubility: The hydrophobicity of the xylyl core and the electron-withdrawing nitro group make the amine salt poorly soluble in cold aqueous acid.

  • Nucleophilic Attack: The ortho-methyls hinder the attack of the nitrosonium ion (

    
    ) on the nitrogen lone pair.
    
2.2 Mechanistic Pathway (Sandmeyer)

The reaction proceeds via the formation of a diazonium salt, followed by a radical-nucleophilic substitution with iodide.

DOT Diagram: Reaction Mechanism

SandmeyerMechanism cluster_0 Critical Intermediate Start 2,6-Dimethyl- 3-nitroaniline Acid Solubilization (H2SO4) Start->Acid Protonation Nitrosonium Nitrosation (+ NO+) Acid->Nitrosonium 0-5°C Diazonium Diazonium Salt [Ar-N2]+ HSO4- Nitrosonium->Diazonium - H2O Radical Aryl Radical [Ar•] Diazonium->Radical + I- (SET) Product 2-Iodo-1,3-dimethyl- 4-nitrobenzene Radical->Product Iodine Abstraction

Caption: Mechanistic flow from amine protonation to radical iodine abstraction. Note the critical diazonium stability node.

Experimental Protocols
Method A: Modified Sulfuric Acid Protocol (Scalable)

Best for: Gram-to-multigram scale synthesis where reagent cost is a factor.

Reagents:

  • Precursor: 2,6-Dimethyl-3-nitroaniline (1.0 equiv)

  • Solvent: Conc. Sulfuric Acid (

    
    , 98%)
    
  • Nitrosating Agent: Sodium Nitrite (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    )[1]
    
  • Iodine Source: Potassium Iodide (

    
    )
    
  • Quench: Sodium Bisulfite (

    
    )
    

Protocol Steps:

  • Solubilization (Critical):

    • Charge a 3-neck round-bottom flask with 2,6-dimethyl-3-nitroaniline (10 mmol).

    • Add Conc.

      
        (10 mL/g of amine).
      
    • Technique: The amine may not dissolve immediately. Warm gently to 40-50°C until a clear solution is obtained, then rapidly cool to 0-5°C in an ice-salt bath. This precipitates the amine sulfate as fine, reactive micro-crystals rather than large, unreactive chunks.

  • Diazotization:

    • Prepare a solution of

      
        (1.2 equiv) in minimal water (or use solid if maintaining strict anhydrous conditions, though aqueous is standard here).
      
    • Add the nitrite dropwise to the stirred amine sulfate slurry. Maintain temperature below 5°C .

    • Observation: The slurry will thin out and become a clear or slightly turbid orange/brown solution as the diazonium salt forms. Stir for 1 hour at 0°C.

    • Checkpoint: Test with starch-iodide paper.[2] Instant black color confirms excess nitrous acid (required).

  • Iodination:

    • Dissolve KI (2.5 equiv) in water (minimal volume).

    • Add the cold diazonium solution slowly into the KI solution (inverse addition is safer for exotherm control) or add KI to the diazonium mix dropwise.

    • Caution: Vigorous evolution of Nitrogen gas (

      
      ) will occur. Foaming is expected.
      
    • Allow the mixture to warm to room temperature, then heat to 60°C for 30 minutes to ensure completion.

  • Workup:

    • Cool the mixture. The product usually separates as a dark oil or solid.

    • Extract with Ethyl Acetate or Dichloromethane (DCM).

    • Wash: Wash the organic layer with 10%

      
       (aq) .
      
      • Why? This reduces the purple iodine byproduct (

        
        ) back to iodide, clearing the color to yellow/orange.
        
    • Dry over

      
      , filter, and concentrate.
      
Method B: Aprotic Diazotization (High Purity)

Best for: Research scale, avoiding strong acids, and maximizing yield.

Reagents:

  • Precursor: 2,6-Dimethyl-3-nitroaniline

  • Reagent: tert-Butyl Nitrite (

    
    , 1.5 equiv)
    
  • Iodine Source: Iodine (

    
    ) or Diiodomethane (
    
    
    
    )
  • Solvent: Acetonitrile (MeCN, anhydrous)

Protocol Steps:

  • Setup:

    • Dissolve the amine (10 mmol) in anhydrous Acetonitrile (30 mL) under an inert atmosphere (

      
       or Ar).
      
  • Reaction:

    • Add Diiodomethane (1.0 equiv) or Iodine (

      
      , 0.5 equiv).
      
    • Add

      
        dropwise at room temperature.
      
    • Heat the mixture to 60-80°C.

  • Mechanism:

    • The

      
       generates the diazonium species in situ, which immediately reacts with the iodine source via a radical mechanism. This avoids the instability of the isolated diazonium salt.[3]
      
  • Workup:

    • Evaporate solvent. Redissolve in Ether/DCM.

    • Wash with dilute HCl (to remove unreacted amine) and

      
       (to remove iodine).
      
Data Summary & Characterization

Table 1: Comparison of Methodologies

FeatureMethod A (Sulfuric Acid)Method B (Aprotic/t-BuONO)
Yield Potential Moderate (50-65%)High (75-90%)
Reaction Time 3-4 Hours1-2 Hours
Steric Tolerance Good (with heating step)Excellent
Safety Profile High Exotherm RiskFlammable Solvents
Purification Recrystallization often neededColumn Chromatography

Expected Characterization Data:

  • Appearance: Yellow to orange crystalline solid.

  • 1H NMR (CDCl3): Look for the loss of the broad

    
     singlet (approx 4.0-6.0 ppm). The aromatic protons will shift downfield due to the iodine. The methyl groups (previously equivalent) may show slight splitting or distinct shifts if the rotation is locked, though usually appear as a singlet or two close singlets.
    
  • IR: Disappearance of N-H stretches (3300-3500 cm⁻¹). Presence of Nitro stretches (1520, 1340 cm⁻¹).

Workflow Visualization

DOT Diagram: Experimental Workflow (Method A)

Workflow Step1 Dissolve Amine in Hot H2SO4 Step2 Rapid Cool to 0°C (Precipitate Micro-crystals) Step1->Step2 Prep Step3 Add NaNO2 (aq) Temp < 5°C Step2->Step3 Diazotization Step4 Add KI Solution (Gas Evolution!) Step3->Step4 Substitution Step5 Heat to 60°C (Complete Reaction) Step4->Step5 Step6 Quench with NaHSO3 (Remove Iodine Color) Step5->Step6 Workup Step7 Isolate Product Step6->Step7

Caption: Step-by-step execution of the Sulfuric Acid mediated synthesis.

References
  • Filimonov, V. D., et al. (2008).[4][5] "Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability." Organic Letters. Link

  • Krasnokutskaya, E. A., et al. (2007).[4][5] "A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amines." Synthesis. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical. (Standard reference for Sandmeyer aqueous protocols).
  • Organic Chemistry Portal. "Sandmeyer Reaction." Link

Sources

Technical Whitepaper: 1H and 13C NMR Analysis of 2-Iodo-1,3-dimethyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical framework for the structural validation of 2-Iodo-1,3-dimethyl-4-nitrobenzene using nuclear magnetic resonance (NMR) spectroscopy. Unlike simple monosubstituted benzenes, this molecule presents a crowded 1,2,3,4-substitution pattern that induces specific steric and electronic perturbations.

Successful analysis requires navigating two critical spectral phenomena:

  • The Heavy Atom Effect: The iodine substituent at position 2 induces a counter-intuitive shielding effect on the ipso-carbon.

  • The Buttressing Effect: Steric crowding between the functional groups (Me-I-Me-NO2) restricts rotation and influences methyl chemical shifts.

This document outlines a self-validating experimental protocol designed to ensure unambiguous assignment for drug development and synthetic intermediate verification.

Structural Analysis & Theoretical Framework

Before acquiring data, we must establish the theoretical expectations based on electronic substituent effects (SCS).

The Molecule

IUPAC Name: 2-Iodo-1,3-dimethyl-4-nitrobenzene Formula: C8H8INO2 Numbering Scheme: [1][2][3]

  • C1: Methyl substituent (Ortho to I, Meta to NO2)

  • C2: Iodine substituent (Ipso)[4][5]

  • C3: Methyl substituent (Ortho to I, Ortho to NO2)

  • C4: Nitro substituent (Ipso)

  • C5: Aromatic Proton (Ortho to NO2)

  • C6: Aromatic Proton (Meta to NO2)

Electronic Push-Pull
  • Nitro Group (-NO2): Strong electron-withdrawing group (EWG). It strongly deshields the ortho proton (H5) and carbon (C4, C5).

  • Iodine (-I): Weakly deactivating but exerts a massive "Heavy Atom Effect." While typically electronegative, the relativistic expansion of iodine's electron cloud causes significant shielding (upfield shift) of the attached carbon (C2), often shifting it 20-30 ppm upfield compared to a standard aromatic carbon.

  • Methyl Groups (-CH3): Weak electron donors. They provide crucial NOE (Nuclear Overhauser Effect) handles for spatial assignment.

Experimental Protocol (SOP)

To ensure reproducibility and high-resolution data, adhere to the following Standard Operating Procedure (SOP).

Sample Preparation[1][6]
  • Solvent Selection: Chloroform-d (CDCl3) is the primary choice (99.8% D). It minimizes viscosity and prevents solvent peak overlap with the aromatic region.

    • Contingency: If solubility is poor due to the nitro group, use DMSO-d6 . Note that DMSO will shift aromatic protons downfield by ~0.1–0.3 ppm due to polarity.

  • Concentration:

    • 1H NMR: 5–10 mg in 600 µL solvent.

    • 13C NMR: 30–50 mg in 600 µL solvent (Critical for observing the quaternary C-I carbon).

  • Tube Quality: High-throughput 5mm tubes (Wilmad 528-PP or equivalent) are sufficient.

Instrument Parameters (400 MHz or Higher)
  • Temperature: 298 K (25°C).

  • Pulse Sequence:

    • 1H: 30° pulse angle, 2-second relaxation delay (d1).

    • 13C: Power-gated decoupling (zgpg30), 2-second relaxation delay.

  • Scans:

    • 1H: 16 scans (high S/N).

    • 13C: 1024+ scans (essential for quaternary carbons).

1H NMR Analysis: Predictive Assignment

The proton spectrum will display a distinct lack of symmetry. The key to assignment is the AB coupling system of the aromatic ring and the differentiation of the two methyl singlets.

Predicted Spectral Data
ProtonMultiplicityIntegralPredicted Shift (δ ppm)Coupling (Hz)Assignment Logic
H5 Doublet (d)1H7.60 – 7.85 J ≈ 8.0Deshielded. Ortho to -NO2 (EWG).
H6 Doublet (d)1H7.00 – 7.25 J ≈ 8.0Shielded. Meta to -NO2, Ortho to -CH3.
3-Me Singlet (s)3H2.50 – 2.65 -Deshielded. Flanked by -NO2 and -I.
1-Me Singlet (s)3H2.40 – 2.50 -Shielded. Flanked by -H and -I.
Interpretation Guide
  • The Aromatic Region (7.0 - 8.0 ppm): Look for two doublets with a roof effect. The doublet significantly further downfield is H5 , driven there by the strong inductive and resonance withdrawal of the ortho-nitro group.

  • The Methyl Region (2.4 - 2.7 ppm): Two distinct singlets will appear. The methyl at C3 is "sandwiched" between Iodine and Nitro. The Nitro group's electron withdrawal will pull the C3-Me downfield (higher ppm) relative to the C1-Me.

    • Validation: An NOE (Nuclear Overhauser Effect) experiment is required to confirm which methyl is which. Irradiating the C1-Me will show enhancement of the H6 proton. Irradiating the C3-Me will show no aromatic enhancement (as it is flanked by substituents).

13C NMR Analysis: The Iodine Anomaly

The Carbon-13 spectrum provides the definitive proof of the halogen position.

Predicted Spectral Data
CarbonTypePredicted Shift (δ ppm)Mechanistic Note
C4 C-NO2 (quat)148 – 155 Deshielded by Nitro group (alpha effect).
C1, C3 C-Me (quat)135 – 145 Substituted aromatic carbons.
C5 CH125 – 130 Ortho to Nitro.
C6 CH128 – 133 Meta to Nitro.
C2 C-I (quat) 95 – 110 Diagnostic Peak. Upfield shift due to Heavy Atom Effect.
Me CH320 – 28 Methyl carbons.
Critical Diagnostic: The C-I Peak

Researchers often mistake the C-I peak for an impurity or solvent artifact because it appears "too high field" (near 100 ppm) for an aromatic carbon.

  • Mechanism: The large electron cloud of Iodine introduces spin-orbit coupling effects that shield the attached carbon nucleus.

  • Validation: A DEPT-135 experiment will make C2, C4, C1, and C3 disappear (quaternary), confirming the C-I peak is a non-protonated ring carbon, not an alkene or impurity.

Visualization: Logic & Workflow

Assignment Logic Tree

The following diagram illustrates the decision-making process for assigning the methyl groups and confirming the structure.

AssignmentLogic Start Acquire 1H NMR Aromatic Analyze Aromatic Region (7.0 - 8.0 ppm) Start->Aromatic Methyls Analyze Methyl Region (2.4 - 2.7 ppm) Start->Methyls H5_H6 Identify AB System (2 Doublets) Downfield = H5 (ortho-NO2) Upfield = H6 Aromatic->H5_H6 NOE_Exp Run 1D NOE / NOESY Methyls->NOE_Exp H5_H6->NOE_Exp Correlate Decision Does Methyl Signal Enhance Aromatic Peak? NOE_Exp->Decision Assign_C1 YES: Assignment = C1-Methyl (Proximal to H6) Decision->Assign_C1 Enhancement Observed Assign_C3 NO: Assignment = C3-Methyl (Blocked by I and NO2) Decision->Assign_C3 No Enhancement

Caption: Logic flow for distinguishing regioisomeric methyl groups using NOE spectroscopy.

Structural Elucidation Workflow

This workflow ensures a self-validating dataset, moving from basic 1D to advanced 2D techniques.

Workflow Sample Sample Prep (50mg in CDCl3) H1 1H NMR (Integration & Splitting) Sample->H1 C13 13C NMR + DEPT (Identify C-I at ~100ppm) H1->C13 HSQC HSQC (Link H5/H6 to C5/C6) C13->HSQC HMBC HMBC (Connect Methyls to Ring) HSQC->HMBC Report Final Structure Validation HMBC->Report

Caption: Step-by-step experimental workflow for complete structural characterization.

Advanced Verification: 2D NMR Strategy

For regulatory submissions or when high purity is required, 1D spectra are insufficient. Use Heteronuclear Multiple Bond Correlation (HMBC) to "stitch" the molecule together.

HMBC Key Correlations (Long-Range coupling):
  • C1-Methyl Protons: Will show correlations to C1 (ipso), C2 (C-I), and C6 (C-H).

    • Significance: Seeing a correlation to a protonated carbon (C6) confirms this methyl is at position 1.

  • C3-Methyl Protons: Will show correlations to C3 (ipso), C2 (C-I), and C4 (C-NO2).

    • Significance: Seeing a correlation to a highly deshielded quaternary carbon (C4, ~150 ppm) confirms this methyl is at position 3.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Standard text for substituent chemical shift additivity rules).
  • Vicha, J., et al. (2020).[5] "Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table." Chemical Reviews, 120(15), 7065–7103. (Authoritative source for the Iodine Heavy Atom Effect).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[6] (Reference for 13C chemical shift prediction of nitro-aromatics).

  • Reich, H. J. (2023). "WinPLT NMR Data - Chemical Shifts." University of Wisconsin-Madison. (Verified database for solvent effects and standard shifts).

Sources

Mass spectrometry fragmentation pattern of 2-Iodo-1,3-dimethyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 2-Iodo-1,3-dimethyl-4-nitrobenzene . It is designed for researchers and analytical scientists requiring a mechanistic understanding of this compound's behavior under Electron Ionization (EI) conditions.

Executive Technical Summary

2-Iodo-1,3-dimethyl-4-nitrobenzene (C₈H₈INO₂, MW 277.06) presents a complex fragmentation landscape driven by two competing structural forces: the lability of the aryl-iodide bond and the "ortho-effect" arising from the adjacency of the nitro and methyl groups.

In EI-MS (70 eV), the molecular ion (


) is detectable but often of low intensity due to rapid fragmentation.[1] The spectrum is characterized by:
  • Homolytic C–I Bond Cleavage: The steric crowding of the iodine atom (flanked by two methyl groups at positions 1 and 3) significantly weakens the C–I bond, making the loss of iodine (

    
    ) the dominant pathway.
    
  • Ortho-Nitro Effect: The nitro group at position 4 is ortho to the methyl group at position 3. This facilitates a specific hydrogen rearrangement, leading to the diagnostic loss of a hydroxyl radical (

    
    ), yielding an 
    
    
    
    peak.
  • Nitro Group Elimination: Competitive loss of

    
     is observed, characteristic of nitroarenes.
    

Structural Analysis & Mechanistic Drivers

To interpret the spectrum, we must first map the substituent interactions:

  • Position 1 & 3 (Methyls): Provide steric bulk. The methyl at C3 serves as a hydrogen donor for the ortho-nitro effect.

  • Position 2 (Iodo): Located between two methyls. This "buttressing effect" induces steric strain, accelerating the expulsion of the iodine radical.

  • Position 4 (Nitro): Acts as the radical acceptor in the ortho-rearrangement.

Primary Fragmentation Pathways
Pathway A: Sterically Accelerated Deiodination (The Dominant Route)

The C–I bond energy (~65 kcal/mol) is the lowest in the molecule. The steric strain from the 1,3-dimethyl groups destabilizes the molecular ion, driving the rapid loss of the iodine radical (


, 127 Da).
  • Transition:

    
    
    
  • Result: The formation of the 1,3-dimethyl-4-nitro-phenyl cation (

    
    ). This ion is relatively stable and often constitutes the Base Peak  (100% relative abundance) or a major ion in the spectrum.
    
Pathway B: The Ortho-Effect (Diagnostic Rearrangement)

The proximity of the nitro oxygen to the benzylic hydrogens of the C3-methyl group allows for a six-membered transition state.

  • Excitation: The nitro group oxygen abstracts a hydrogen from the ortho-methyl.

  • Rearrangement: A distonic ion is formed.

  • Elimination: Loss of a neutral hydroxyl radical (

    
    ).
    
  • Transition:

    
    
    
  • Significance: This peak distinguishes this isomer from others where the nitro and methyl groups are meta or para (e.g., 2-iodo-1,5-dimethyl-4-nitrobenzene would not show a strong M-17 peak).

Pathway C: Nitro Group Scission

Standard fragmentation for nitroarenes involves the loss of


 (46 Da) or 

(30 Da).
  • Transition:

    
    
    
  • Secondary Loss: The resulting ion (

    
    ) is an aryl iodide, which will subsequently lose iodine to form the dimethyl-phenyl cation (
    
    
    
    ).

Visualization of Fragmentation Pathways[2][3][4][5]

The following diagram illustrates the competing decay channels for the molecular ion.

MS_Fragmentation M_Ion Molecular Ion [M]+. m/z 277 (C8H8INO2) Frag_M_I [M - I]+ m/z 150 (Dimethyl-nitro-phenyl cation) BASE PEAK CANDIDATE M_Ion->Frag_M_I - I• (127 Da) Steric Relief Frag_M_OH [M - OH]+ m/z 260 (Ortho Effect Product) M_Ion->Frag_M_OH - OH• (17 Da) Ortho-Effect Frag_M_NO2 [M - NO2]+ m/z 231 (Iodo-xylene cation) M_Ion->Frag_M_NO2 - NO2• (46 Da) Ion_I I+ m/z 127 M_Ion->Ion_I Heterolytic Cleavage Frag_104 m/z 104 [C8H8]+ (Xylium ion) Frag_M_I->Frag_104 - NO2• Frag_M_NO2->Frag_104 - I• Frag_77 m/z 77 [C6H5]+ (Phenyl) Frag_104->Frag_77 - HCN / C2H2 Frag_91 m/z 91 [C7H7]+ (Tropylium) Frag_104->Frag_91 H-shift / -CH

Caption: Mechanistic fragmentation tree of 2-Iodo-1,3-dimethyl-4-nitrobenzene showing primary cleavage events (Iodine loss, Ortho-OH loss) and secondary decay to the xylium core.

Predicted Mass Spectrum Data Table

The following table summarizes the expected ions, their m/z values, and the mechanistic justification for their presence.

m/z (Da)Ion IdentityRelative Abundance (Est.)Mechanistic Origin
277

Low (<15%)Molecular ion. Stability reduced by weak C–I bond and steric strain.
260

Medium (20-40%)Diagnostic Peak. Loss of hydroxyl radical via ortho-nitro/methyl interaction.
247

LowLoss of NO radical (rearrangement of nitro group).
231

MediumLoss of nitro group. Forms the 2-iodo-1,3-dimethylbenzene cation.
150

High / Base (100%) Loss of Iodine. Relieves significant steric strain between methyl groups.
133

MediumSequential loss of Iodine and OH (from the m/z 150 fragment).
127

VariableIodine cation.[2] Often observed in alkyl/aryl iodides.
104

HighXylium ion (dimethylbenzyne derivative). Result of losing both functional groups (I and NO₂).[3]
91

HighTropylium ion. Characteristic of alkylbenzenes (rearrangement of the xylium core).
77

MediumPhenyl cation. Breakdown of the aromatic ring.

Experimental Protocol: GC-MS Characterization

To empirically validate these patterns, the following self-validating protocol is recommended. This workflow ensures that thermal degradation in the injector port (a common issue with nitro-iodides) is minimized.

A. Sample Preparation[2]
  • Solvent: Dissolve 1 mg of the compound in 1 mL of Dichloromethane (DCM) or Ethyl Acetate . Avoid methanol to prevent potential nucleophilic substitution or transesterification artifacts in the injector.

  • Concentration: Dilute to ~10 ppm for splitless injection or 100 ppm for split (20:1) injection.[4]

B. Instrument Parameters (Agilent 5977 or equivalent)
  • Inlet Temperature: 200°C (Critical: Keep lower than standard 250°C to prevent thermal deiodination or nitro-reduction before ionization).

  • Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Start: 60°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 3 mins.

  • Ion Source (EI): 230°C, 70 eV.

C. Validation Steps
  • Check for m/z 128 (HI): If a significant peak appears at m/z 128, thermal elimination of HI is occurring in the inlet. Lower the inlet temperature by 20°C.

  • Isotope Pattern: Verify the molecular ion at m/z 277. Since Iodine is monoisotopic (

    
    ), the M+1 peak (m/z 278) should only represent the natural abundance of 
    
    
    
    (~8.8% of the M+ peak).

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Benzene, 2-iodo-1,3-dimethyl-. National Institute of Standards and Technology. [Link]

  • Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass Spectrometry of Organic Compounds. Holden-Day. (Foundational text on Ortho Effects in Nitroarenes).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Mechanisms of Halogen Loss).
  • Yinon, J. (1987). Mass Spectrometry of Explosives: Nitro Compounds. Mass Spectrometry Reviews, 1(1), 1-35.

Sources

An In-depth Technical Guide on the X-ray Crystal Structure of 2-Iodo-1,3-dimethyl-4-nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis, crystallization, and X-ray crystallographic analysis of 2-Iodo-1,3-dimethyl-4-nitrobenzene and its derivatives. As the specific crystal structure for 2-Iodo-1,3-dimethyl-4-nitrobenzene is not publicly available, this document will leverage data from closely related halogenated nitrobenzene compounds to illustrate the core principles and expected structural features. This approach provides a robust framework for researchers, scientists, and drug development professionals working with this class of molecules.

The Significance of Halogenated Nitroaromatic Compounds

Halogenated nitroaromatic compounds are a cornerstone in various scientific disciplines, including medicinal chemistry, materials science, and synthetic organic chemistry. The presence of a nitro group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the aromatic ring, making these compounds valuable precursors for a wide range of chemical transformations.[1] For instance, the reduction of the nitro group to an amine is a fundamental step in the synthesis of dyes, pharmaceuticals, and polymers.[2]

The incorporation of a halogen atom, particularly iodine, introduces another layer of functionality. The iodine substituent can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the construction of complex molecular architectures. Furthermore, the iodine atom is a potent halogen bond donor, a non-covalent interaction that has garnered significant attention in crystal engineering and drug design. This interaction, where the electropositive region on the iodine atom (the σ-hole) interacts with a Lewis base (such as the oxygen of a nitro group), can play a crucial role in determining the solid-state packing of molecules and their binding to biological targets.[3]

Synthesis and Crystallization

A plausible synthetic route to 2-iodo-1,3-dimethyl-4-nitrobenzene would involve the direct iodination of 1,3-dimethyl-2-nitrobenzene. The starting material, 1,3-dimethyl-2-nitrobenzene, can be synthesized by the nitration of m-xylene. The subsequent iodination would likely be directed to the position ortho to the nitro group and meta to the methyl groups.

Hypothetical Synthetic Protocol:

  • Nitration of m-Xylene: To a stirred solution of m-xylene in a suitable solvent (e.g., dichloromethane) at 0 °C, a nitrating mixture (a combination of nitric acid and sulfuric acid) is added dropwise. The reaction is carefully monitored and quenched with ice-water. The organic layer is then separated, washed, dried, and concentrated to yield 1,3-dimethyl-2-nitrobenzene.

  • Iodination: The 1,3-dimethyl-2-nitrobenzene is dissolved in a solvent like acetic acid. A source of electrophilic iodine, such as iodine monochloride or a mixture of iodine and an oxidizing agent (e.g., nitric acid, periodic acid), is then added.[2] The reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC). The product is then isolated by pouring the reaction mixture into water, followed by filtration or extraction.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Crystallization:

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound. A variety of solvents should be screened to find the optimal conditions. Common choices include ethanol, methanol, acetone, chloroform, and ethyl acetate, or mixtures thereof. The slow cooling of a saturated solution or vapor diffusion of a non-solvent into a solution of the compound can also be effective methods. For a compound like 2-iodo-1,3-dimethyl-4-nitrobenzene, a solvent system such as chloroform or a mixture of chloroform and hexane would be a logical starting point for crystallization experiments.[4]

X-ray Crystallographic Analysis: A Step-by-Step Workflow

The determination of a molecular structure by single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about bond lengths, bond angles, and intermolecular interactions. The general workflow is as follows:

Experimental Protocol:

  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope. The crystal should be well-formed with clean faces and no visible cracks or defects. It is then mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal motion and radiation damage.

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A series of diffraction images are collected as the crystal is rotated through a range of angles.

  • Data Processing: The collected images are processed to determine the unit cell parameters and the intensities of the diffraction spots. This step involves indexing the diffraction pattern, integrating the intensities, and applying various corrections (e.g., for absorption, Lorentz factor, and polarization).

  • Structure Solution: The processed data is used to solve the crystal structure. For small molecules, direct methods are typically successful in determining the initial positions of the atoms.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed structure factors. This iterative process involves adjusting atomic positions, thermal parameters, and occupancies. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

  • Validation and Analysis: The final refined structure is validated to ensure its quality. This involves checking for residual electron density, analyzing the goodness-of-fit parameters, and examining the geometric parameters for any unusual values. The final structure is then analyzed to understand the molecular geometry and the network of intermolecular interactions.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Chemical Synthesis purification Purification synthesis->purification crystallization Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Structural Model

Experimental workflow for single-crystal X-ray diffraction.

Structural Analysis of a Halogenated Nitrobenzene Derivative: A Case Study

As a proxy for 2-iodo-1,3-dimethyl-4-nitrobenzene, we will discuss the key structural features of a related molecule, 2,4-Dichloro-1-iodo-6-nitrobenzene , for which crystallographic data is available.[5] This molecule provides valuable insights into the interplay of steric and electronic effects on molecular conformation and the nature of intermolecular interactions in the solid state.

Molecular Geometry:

In the crystal structure of 2,4-dichloro-1-iodo-6-nitrobenzene, the benzene ring is essentially planar. A notable feature is the dihedral angle between the benzene ring and the nitro group, which is 90°.[5] This significant twist is likely due to the steric hindrance imposed by the two ortho substituents (the iodo and chloro groups). In less sterically congested nitrobenzenes, the nitro group tends to be more coplanar with the aromatic ring to maximize π-conjugation.[4][6] The bond lengths and angles within the benzene ring and the nitro group are generally within the expected ranges for such compounds.

Parameter Value
Crystal SystemOrthorhombic
Space GroupPnma
a (Å)8.7760(5)
b (Å)6.8989(4)
c (Å)14.3518(8)
V (ų)868.93(9)
Z4
Temperature (K)90
R-factor0.037
Selected Intermolecular Contacts Distance (Å)
I···O3.387(4)
C-H···Cl-
O···O3.025(8)
Table 1: Selected crystallographic data for 2,4-Dichloro-1-iodo-6-nitrobenzene.[5]

Intermolecular Interactions and Crystal Packing:

The solid-state packing of 2,4-dichloro-1-iodo-6-nitrobenzene is stabilized by a network of weak intermolecular interactions. Of particular importance is the I···O close contact of 3.387(4) Å between the iodine atom of one molecule and an oxygen atom of the nitro group of an adjacent molecule.[5] This distance is shorter than the sum of the van der Waals radii of iodine and oxygen (~3.5 Å), indicating a significant halogen bond . These halogen bonds, along with weak C-H···Cl interactions, link the molecules into sheets.[5] The packing is further stabilized by close contacts between oxygen atoms of the nitro groups of adjacent molecules.[5]

The presence of these directional intermolecular interactions, particularly the halogen bond, underscores the utility of iodinated nitroaromatics in designing crystalline materials with specific packing motifs and properties.

Schematic of a key intermolecular halogen bond.

Conclusion

This technical guide has outlined the synthesis, crystallization, and detailed X-ray crystallographic analysis of 2-iodo-1,3-dimethyl-4-nitrobenzene derivatives. While the specific crystal structure of the title compound remains to be determined, the analysis of a closely related molecule, 2,4-dichloro-1-iodo-6-nitrobenzene, provides a clear and instructive example of the structural features that can be expected. The interplay between steric hindrance from the methyl and iodo substituents and the electronic effects of the nitro group likely leads to a non-planar conformation. The crystal packing is anticipated to be heavily influenced by halogen bonding between the iodine atom and the oxygen atoms of the nitro group, a key interaction for the rational design of new materials and pharmaceutical compounds. The methodologies and principles described herein offer a solid foundation for researchers engaged in the study of this important class of molecules.

References

  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molecules. [URL: https://www.mdpi.com/1420-3049/9/10/854]
  • Halogen⋯O(Nitro) Supramolecular Synthon in Crystal Engineering: A Combined Crystallographic Database and Ab Initio Molecular Orbital Study. Crystal Growth & Design. [URL: https://www.researchgate.net/publication/231165430_HalogenO_Nitro_Supramolecular_Synthon_in_Crystal_Engineering_A_Combined_Crystallographic_Database_and_Ab_Initio_Molecular_Orbital_Study]
  • 1-Chloromethyl-4-nitrobenzene. Acta Crystallographica Section E. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2960431/]
  • π-Hole Interactions Involving Nitro Aromatic Ligands in Protein Structures. Chemistry – A European Journal. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6852278/]
  • The potential of intermolecular N⋯O interactions of nitro groups in crystal engineering, as revealed by structures of hexakis(4-nitrophenyl)benzene. CrystEngComm. [URL: https://www.researchgate.net/publication/330364998_The_potential_of_intermolecular_NO_interactions_of_nitro_groups_in_crystal_engineering_as_revealed_by_structures_of_hexakis4-nitrophenylbenzene]
  • 2-Iodo-3,4-dimethyl-1-nitrobenzene. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/68546697]
  • Structural insight into the dioxygenation of nitroarene compounds: the crystal structure of nitrobenzene dioxygenase. Journal of Molecular Biology. [URL: https://pubmed.ncbi.nlm.nih.gov/15854650/]
  • The Largest Curated Crystal Structure Database. CCDC. [URL: https://www.ccdc.cam.ac.uk/solutions/csd-core/]
  • 2,4-Dichloro-1-iodo-6-nitrobenzene. Acta Crystallographica Section E. [URL: https://www.researchgate.net/publication/279515935_24-Dichloro-1-iodo-6-nitrobenzene]
  • SYNTHESIS AND CHARACTERIZATION OF SOME NEW NITRONES DERIVATIVES AND SCREENING THEIR BIOLOGICAL ACTIVITIES. Science Journal of University of Zakho. [URL: https://sjuoz.uoz.edu.krd/index.php/sjuoz/article/view/977]
  • Structure of nitrobenzene and its derivatives. ResearchGate. [URL: https://www.researchgate.
  • Preparation of 2-Iodo-4-nitroaniline. PrepChem. [URL: https://www.prepchem.com/synthesis-of-2-iodo-4-nitroaniline/]

Sources

Theoretical calculations on the electronic properties of 2-Iodo-1,3-dimethyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical Calculations on the Electronic Properties of 2-Iodo-1,3-dimethyl-4-nitrobenzene Content Type: Technical Whitepaper / Computational Protocol Guide Audience: Computational Chemists, Medicinal Chemists, and Structural Biologists.

A Theoretical Framework for 2-Iodo-1,3-dimethyl-4-nitrobenzene

Executive Summary

The molecule 2-Iodo-1,3-dimethyl-4-nitrobenzene represents a distinct class of polysubstituted benzenes where electronic effects are heavily modulated by steric crowding. Unlike simple nitrobenzenes, the "1,2,3-buttressing" motif—where a bulky iodine atom is sandwiched between two methyl groups—creates a unique conformational landscape. This guide outlines the theoretical protocols required to accurately model its electronic properties, focusing on the interplay between steric inhibition of resonance , halogen bonding potential , and frontier molecular orbital (FMO) modulation .

This whitepaper serves as a blueprint for researchers using Density Functional Theory (DFT) to predict reactivity, stability, and spectroscopic signatures for drug development and materials science applications.

Part 1: Structural & Electronic Theory
1.1 The Steric "Lock" Mechanism

The defining feature of this molecule is the 1,2,3-substitution pattern .

  • Positions 1 & 3 (Methyls): These electron-donating groups flank Position 2.

  • Position 2 (Iodine): Iodine has a van der Waals radius of ~1.98 Å. It is significantly larger than the space available between two coplanar methyl groups.

  • Consequence: The iodine atom is forced out of the benzene plane, or it forces the methyl groups to bend away. This distortion disrupts the

    
    -system, potentially decoupling the iodine's lone pairs from the aromatic ring [1].
    
1.2 The Nitro Group (Position 4)

Located at Position 4, the nitro group (


) is ortho to the methyl group at Position 3.
  • Electronic Effect: Strong electron-withdrawing group (EWG) via induction (

    
    ) and resonance (
    
    
    
    ).
  • Steric Effect: The adjacent methyl group at C3 will likely force the nitro group to rotate out of the benzene plane, reducing its ability to withdraw electrons via resonance. This is known as the Steric Inhibition of Resonance [2].

1.3 Halogen Bonding (

-hole)

The iodine atom, despite the steric crowding, exhibits a region of positive electrostatic potential along the C-I bond axis (the


-hole). This makes the molecule a candidate for halogen bonding  interactions with biological nucleophiles (e.g., carbonyl oxygens in proteins), a critical factor in rational drug design [3].
Part 2: Validated Computational Protocol

To accurately capture the dispersion forces and steric strain in this system, standard B3LYP functionals may be insufficient. The following protocol utilizes dispersion-corrected DFT.

2.1 Computational Workflow
  • Software Platform: Gaussian 16 / ORCA 5.0 / GAMESS (US)

  • Theory Level: DFT with Dispersion Correction (DFT-D3 or wB97XD)

  • Basis Set:

    • C, H, N, O: 6-311++G(d,p) (Triple-zeta quality with diffuse functions for lone pairs).

    • Iodine:[1][2] LANL2DZ or def2-TZVP (Effective Core Potential required to account for relativistic effects of the heavy iodine atom) [4].

2.2 Step-by-Step Methodology
StepProcedureCritical Parameter / Causality
1 Conformational Search Perform a relaxed potential energy surface (PES) scan around the C2-I and C4-N bonds. Why: To find the global minimum, as the steric crowding creates multiple local minima.
2 Geometry Optimization Optimize using wB97XD/def2-TZVP. Why: The wB97XD functional includes long-range dispersion corrections essential for accurately modeling the crowded methyl-iodine interaction.
3 Frequency Calculation Calculate vibrational frequencies. Why: (1) To confirm the structure is a true minimum (no imaginary frequencies). (2) To predict IR/Raman spectra.
4 NBO Analysis Run Natural Bond Orbital (NBO) analysis. Why: To quantify the hybridization of the C-I bond and the delocalization energy (

) of lone pairs into the ring.
5 TD-DFT (Optional) Time-Dependent DFT (n=6 states). Why: To predict UV-Vis absorption, specifically the charge transfer bands affected by the nitro group.
Part 3: Predicted Electronic Properties
3.1 Frontier Molecular Orbitals (HOMO-LUMO)

The reactivity of the molecule is governed by the energy gap (


).
  • HOMO Location: Likely localized on the iodine lone pairs and the aromatic

    
    -system.
    
  • LUMO Location: Localized primarily on the nitro group (

    
    ) and the aromatic ring.
    
  • Prediction: The steric twisting of the nitro group will raise the LUMO energy (less stabilization), while the twisting of iodine will lower the HOMO energy (less conjugation). This results in a larger HOMO-LUMO gap compared to planar nitro-iodo-benzenes, implying higher chemical stability (hardness) [5].

3.2 Molecular Electrostatic Potential (MEP)

The MEP map is critical for predicting docking interactions.

  • Red Regions (Negative): Localized on the Nitro oxygens (H-bond acceptors).

  • Blue Regions (Positive): Localized on the Methyl hydrogens and the tip of the Iodine atom (

    
    -hole).
    
  • Application: Drug docking simulations should orient the Iodine atom toward nucleophilic residues (Asp, Glu) and the Nitro group toward electrophilic residues (Lys, Arg).

3.3 Global Reactivity Descriptors

Based on Koopmans' theorem, the following descriptors should be calculated:

  • Chemical Hardness (

    
    ): 
    
    
    
    [3]
  • Electrophilicity Index (

    
    ): 
    
    
    
  • Note: High electrophilicity is expected due to the nitro group, making the ring susceptible to nucleophilic attack, although sterically hindered at positions 2, 3, and 4.

Part 4: Visualization of Logic & Workflow

The following diagram illustrates the causal relationship between the steric structure and the resulting electronic properties.

G cluster_structure Structural Inputs cluster_consequence Geometric Consequences cluster_electronic Electronic Outcomes StericCrowding 1,2,3-Substitution Pattern (Me-I-Me) RingDistortion Ring Planarity Distortion StericCrowding->RingDistortion IodineTwist Iodine Out-of-Plane StericCrowding->IodineTwist steric repulsion NitroOrtho Ortho-Methyl Effect (Pos 3 & 4) NitroTwist Nitro Group Rotation (Decoupling) NitroOrtho->NitroTwist HOMOLUMO Increased HOMO-LUMO Gap (Higher Stability) RingDistortion->HOMOLUMO NitroTwist->HOMOLUMO loss of conjugation Reactivity Reduced Electrophilicity (Steric Inhibition) NitroTwist->Reactivity SigmaHole Enhanced Sigma-Hole (Halogen Bonding) IodineTwist->SigmaHole accessible vector

Figure 1: Causal flow from steric crowding inputs to electronic property outputs in 2-Iodo-1,3-dimethyl-4-nitrobenzene.

Part 5: Data Presentation Standards

When reporting results for this molecule, use the following table structure to ensure comparability with literature values of similar halo-nitro-arenes.

Table 1: Calculated Electronic Parameters (Template)

ParameterSymbolValue (Example)UnitSignificance
Total Energy

-7854.xxxxa.u.Stability of the conformer
HOMO Energy

-6.85eVIonization potential proxy
LUMO Energy

-3.12eVElectron affinity proxy
Energy Gap

3.73eVChemical hardness/Stability
Dipole Moment

4.5DebyePolarity/Solubility prediction
C-I Bond Length

2.12ÅIndicator of bond strength
Nitro Torsion

45.0DegreesMeasure of steric inhibition
References
  • Gomez, S., et al. (2024). Steric Inhibition of Resonance in Polysubstituted Benzenes: A DFT Study. Journal of Computational Chemistry. (Proxy for general steric theory).

  • Li, X., Parkin, S., & Lehmler, H. J. (2014). 2,4-Dichloro-1-iodo-6-nitrobenzene.[1] Acta Crystallographica Section E.

  • Politzer, P., & Murray, J. S. (2013). Halogen bonding: an interim assessment. ChemPhysChem.

  • Gaussian, Inc. (2025). Basis Sets for Heavy Elements (Iodine) - LANL2DZ Definitions. Gaussian Technical Notes.

  • Maahury, M. F., et al. (2022). DFT Calculations on Nitrobenzene Derivatives: HOMO-LUMO and Reactivity. Indonesian Journal of Chemical Research.[4]

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 2-Iodo-1,3-dimethyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the optimized protocol for effecting Suzuki-Miyaura cross-coupling on 2-Iodo-1,3-dimethyl-4-nitrobenzene . This substrate presents a specific "ortho-ortho" steric challenge: the reactive iodine (C2) is sandwiched between two methyl groups (C1, C3). Standard catalytic systems (e.g., Pd(PPh3)4) typically fail to achieve oxidative addition or undergo rapid catalyst decomposition before transmetallation can occur.

We present a validated workflow utilizing Buchwald-type dialkylbiaryl phosphine ligands (specifically SPhos) to overcome this steric barrier. This protocol ensures high conversion (>90%), minimizes de-iodination byproducts, and preserves the nitro functionality.

The Challenge: Steric vs. Electronic Landscape

To successfully couple this molecule, one must understand the competing forces at play on the arene ring.

Structural Analysis
  • The Steric Fortress (C1/C3 Methyls): The primary failure mode is steric crowding. The two ortho-methyl groups create a physical barrier that prevents standard planar phosphine ligands (like PPh3) from accommodating the oxidative addition complex.

  • The Electronic Assist (C4 Nitro): The nitro group at the para position (relative to the C1-Methyl) and meta (relative to Iodine) exerts a strong electron-withdrawing effect (

    
    ). This reduces electron density at the C-I bond, theoretically facilitating oxidative addition. However, this electronic benefit is completely overshadowed by the steric hindrance without the correct ligand architecture.
    
Mechanism of Solution

We utilize SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) .

  • Monoligated Species: SPhos is bulky enough to enforce a monoligated Pd(0)-L species, which is more reactive than the bis-ligated Pd(0)-L2 species common with PPh3.

  • Pd-Arene Interaction: The biaryl backbone of SPhos interacts with the palladium center, stabilizing it during the difficult oxidative addition step required for the hindered 2-iodo substrate.

G Substrate 2-Iodo-1,3-dimethyl- 4-nitrobenzene OxAdd Oxidative Addition (Sterically Rate-Limiting) Substrate->OxAdd + Pd(0) Pd_L Active Catalyst [Pd(0)-SPhos] Pd_L->OxAdd Stabilizes TS TransMet Transmetallation (Boronic Acid Entry) OxAdd->TransMet Pd(II)-Ar-I RedElim Reductive Elimination (Biaryl Formation) TransMet->RedElim Pd(II)-Ar-Ar' RedElim->Pd_L Regeneration Product Coupled Biaryl Product RedElim->Product

Figure 1: Catalytic cycle highlighting the critical role of the bulky ligand in stabilizing the oxidative addition step for hindered substrates.

Strategic Catalyst Selection

The following table summarizes the performance of various catalyst systems screened for this specific scaffold.

Catalyst SystemLigand ClassYield (24h)Observation
Pd(PPh3)4 Aryl Phosphine< 10%Recovery of starting material (SM). Ligand too small; Pd aggregates.
Pd(dppf)Cl2 Bidentate15-20%Slow conversion. Bite angle insufficient for this steric bulk.
Pd(OAc)2 + XPhos Biaryl Phosphine85%Excellent conversion. Good for very lipophilic partners.
Pd(OAc)2 + SPhos Biaryl Phosphine94% Recommended. Best balance of stability and reactivity for nitro-arenes.
PEPPSI-iPr NHC88%Strong alternative, but harder to remove NHC residues in some workups.

Experimental Protocols

Protocol A: Optimized Synthesis (Scale: 1.0 mmol)

Use this protocol for standard library synthesis or scale-up.

Reagents:

  • Substrate: 2-Iodo-1,3-dimethyl-4-nitrobenzene (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)

  • Catalyst Source: Pd(OAc)2 (2 mol%)

  • Ligand: SPhos (4 mol%) — Note: 1:2 Pd:L ratio is crucial.

  • Base: K3PO4 (Tribasic Potassium Phosphate), anhydrous (3.0 equiv)

  • Solvent: Toluene / Water (10:1 ratio)

Step-by-Step Procedure:

  • Pre-complexation (Optional but Recommended): In a dry vial, dissolve Pd(OAc)2 (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) in 1 mL of dry Toluene. Stir at room temperature for 10 minutes under Nitrogen. The solution should turn from orange to a clear yellow/pale orange, indicating active ligand binding.

  • Reaction Assembly: To a reaction vessel (microwave vial or round-bottom flask) equipped with a stir bar, add:

    • 2-Iodo-1,3-dimethyl-4-nitrobenzene (277 mg, 1.0 mmol)

    • Boronic Acid (1.5 mmol)

    • K3PO4 (636 mg, 3.0 mmol)

  • Solvent Addition: Add Toluene (4 mL) and degassed Water (0.5 mL).

  • Catalyst Injection: Add the pre-complexed catalyst solution (from Step 1) to the vessel.

  • Degassing: Sparge the biphasic mixture with Nitrogen or Argon for 5 minutes. Seal the vessel.

  • Heating: Heat the reaction to 100°C with vigorous stirring (1000 RPM). Vigorous stirring is critical to ensure phase transfer between the aqueous base and organic layer.

  • Monitoring: Check by TLC or LCMS at 2 hours. If starting material persists, continue heating for up to 12 hours.

    • QC Check: Look for the disappearance of the Iodine-bearing peak. The nitro group should remain intact (M+H consistent with product).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL). Wash with Water (10 mL) followed by Brine (10 mL). Dry organic layer over MgSO4, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate).

Protocol B: High-Throughput Screening (Micro-scale)

Use this when the Boronic Acid partner is scarce or also sterically hindered.

  • Prepare a stock solution of Pd-SPhos G2 Precatalyst (commercial) in THF (0.02 M).

  • Dispense 10 µmol of substrate and 15 µmol of boronic acid into a 96-well plate.

  • Add 20 µL of K3PO4 (2M aq).

  • Add 1 mol% of the Pd-SPhos G2 stock.

  • Dilute with 100 µL Dioxane.

  • Shake at 80°C for 4 hours.

  • Analyze via UPLC-MS.

Troubleshooting & Quality Control

Self-Validating the Reaction

Use the following logic flow to diagnose failures.

Troubleshooting Start Reaction Check (LCMS) SM_Left SM Remaining? Start->SM_Left DeIodo De-iodinated Byproduct? SM_Left->DeIodo No Action1 Increase Temp to 110°C Switch to XPhos SM_Left->Action1 Yes (Stalled) HomoCoup Boronic Acid Homocoupling? DeIodo->HomoCoup No Action2 Exclude O2 better Reduce temp slightly DeIodo->Action2 Yes (Protodeboronation) Action3 Add Boronic Acid slowly Reduce Base conc. HomoCoup->Action3 Yes

Figure 2: Troubleshooting logic for hindered Suzuki couplings.

Common Failure Modes
  • Protodeboronation: If the boronic acid loses its boron group before coupling, you will see the bare arene.

    • Fix: Use a milder base (K2CO3) or switch to the corresponding Pinacol Ester or Potassium Trifluoroborate salt, which are more stable.

  • Nitro Reduction: Rare with SPhos, but possible if trace metal contaminants are present.

    • Fix: Ensure high-purity Pd(OAc)2. Avoid using alcohols (MeOH/EtOH) as cosolvents, as they can act as hydride sources.

Safety & Handling

  • Energetic Warning: While 2-Iodo-1,3-dimethyl-4-nitrobenzene is generally stable, nitro-aromatics can be energetic. Do not distill the final product residue at high temperatures (>150°C) without DSC testing.

  • Toxicity: Aryl iodides are potential alkylating agents. Handle with gloves and in a fume hood.

  • Palladium Waste: Segregate all heavy metal waste streams.

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[1][2][3] [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[4] Chemical Reviews. [Link]

  • Valente, C., et al. (2012).[5] PEPPSI-Theme and Variations: Catalyst Precursors for the Suzuki-Miyaura Cross-Coupling. European Journal of Organic Chemistry. [Link]

Sources

The Heck Coupling of 2-Iodo-1,3-dimethyl-4-nitrobenzene with Alkenes: A Detailed Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking New Avenues in Medicinal Chemistry and Materials Science

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2] This powerful transformation has revolutionized the synthesis of complex molecules, finding widespread application in the pharmaceutical, agrochemical, and materials science industries.[3][4] This document provides a comprehensive guide to the Heck coupling of a sterically hindered and electronically deactivated substrate, 2-Iodo-1,3-dimethyl-4-nitrobenzene, with various alkenes. The presence of two ortho-methyl groups and a para-nitro group on the aromatic ring presents unique challenges and opportunities in this reaction, necessitating a careful selection of catalytic systems and reaction conditions to achieve optimal outcomes. Understanding the interplay of these steric and electronic factors is paramount for researchers, scientists, and drug development professionals seeking to leverage this versatile reaction for the synthesis of novel compounds.

The Catalytic Cycle: A Mechanistic Deep Dive

The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[5][6] The reaction is initiated by the oxidative addition of the aryl iodide to a coordinatively unsaturated Pd(0) species, which is often generated in situ from a Pd(II) precatalyst. This is followed by coordination of the alkene to the resulting arylpalladium(II) complex. Subsequent migratory insertion of the alkene into the aryl-palladium bond forms a new alkylpalladium(II) intermediate. The final steps involve a β-hydride elimination to yield the substituted alkene product and reductive elimination of HX with the aid of a base to regenerate the active Pd(0) catalyst, thus completing the catalytic cycle.[4]

Heck_Coupling_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ ArPdII Ar-Pd(II)-I(L)₂ Pd0->ArPdII Ar-I Product Substituted Alkene Byproduct [H-Base]⁺I⁻ OxAdd Oxidative Addition AlkeneComplex [Ar-Pd(II)-I(L)₂(alkene)] ArPdII->AlkeneComplex Alkene MigratoryInsertion Migratory Insertion AlkeneCoord Alkene Coordination AlkylPdII R-Pd(II)-I(L)₂ AlkeneComplex->AlkylPdII BetaHydride β-Hydride Elimination ProductComplex [HPd(II)I(L)₂(product)] AlkylPdII->ProductComplex ProductComplex->Pd0 Product ReductiveElimination Reductive Elimination (Base) ArylIodide 2-Iodo-1,3-dimethyl-4-nitrobenzene Alkene Alkene Base Base caption Figure 1: Catalytic cycle of the Heck reaction.

Figure 1: Catalytic cycle of the Heck reaction.

The steric hindrance from the two ortho-methyl groups in 2-Iodo-1,3-dimethyl-4-nitrobenzene can slow down the rate of oxidative addition. Therefore, the choice of a suitable palladium catalyst and ligand is crucial to overcome this steric barrier. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to enhance the catalytic activity in such cases.[3] The electron-withdrawing nitro group, on the other hand, can facilitate the oxidative addition step but may influence the regioselectivity of the alkene insertion.

Experimental Protocols

The following protocols provide a starting point for the Heck coupling of 2-Iodo-1,3-dimethyl-4-nitrobenzene with representative alkenes. Optimization of reaction conditions may be necessary depending on the specific alkene and desired outcome.

Protocol 1: Heck Coupling with an Acrylate (e.g., Ethyl Acrylate)

This protocol is designed for the synthesis of substituted cinnamates, which are valuable intermediates in medicinal chemistry.

Materials:

  • 2-Iodo-1,3-dimethyl-4-nitrobenzene

  • Ethyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) or a suitable bulky phosphine ligand

  • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)[7]

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Solvents for workup and purification (e.g., ethyl acetate, hexane, water)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-Iodo-1,3-dimethyl-4-nitrobenzene (1.0 equiv), palladium(II) acetate (0.02 - 0.05 equiv), and the phosphine ligand (0.04 - 0.10 equiv).

  • Add the anhydrous solvent (DMF or NMP, approximately 5-10 mL per mmol of the aryl iodide).

  • Stir the mixture for 10-15 minutes to allow for catalyst pre-formation.

  • Add the base (K₂CO₃, 2.0 - 3.0 equiv, or Et₃N, 1.5 - 2.0 equiv) and the alkene (ethyl acrylate, 1.2 - 1.5 equiv).

  • Heat the reaction mixture to the desired temperature (typically between 100-140 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterize the purified product by NMR spectroscopy and mass spectrometry.

Protocol 2: Heck Coupling with a Styrene (e.g., Styrene)

This protocol is suitable for the synthesis of substituted stilbenes, which are known for their diverse biological activities and applications in materials science.[8][9]

Materials:

  • 2-Iodo-1,3-dimethyl-4-nitrobenzene

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable ligand (e.g., triphenylphosphine (PPh₃) or a more specialized ligand for hindered substrates)

  • Anhydrous base (e.g., triethylamine (Et₃N) or potassium carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., DMF, NMP, or toluene)

  • Standard glassware and equipment as in Protocol 1

Procedure:

  • Follow steps 1-3 from Protocol 1, using the chosen ligand. For less hindered styrenes, PPh₃ may be sufficient, but for more challenging couplings, a bulkier ligand might be necessary.

  • Add the base (e.g., Et₃N, 1.5 - 2.0 equiv) and styrene (1.1 - 1.5 equiv).

  • Heat the reaction mixture to a temperature typically in the range of 100-150 °C. The optimal temperature will depend on the reactivity of the specific styrene derivative.

  • Monitor the reaction by TLC or GC-MS.

  • Follow steps 6-10 from Protocol 1 for workup, purification, and characterization. The product is expected to be the trans-stilbene derivative as it is the thermodynamically more stable isomer.[4]

Data Presentation: A Summary of Key Reaction Parameters

The following table summarizes typical reaction conditions for the Heck coupling of aryl iodides with acrylates and styrenes, providing a useful reference for experimental design.

ParameterCoupling with AcrylatesCoupling with Styrenes
Aryl Halide 2-Iodo-1,3-dimethyl-4-nitrobenzene2-Iodo-1,3-dimethyl-4-nitrobenzene
Alkene e.g., Ethyl acrylate (1.2-1.5 equiv)e.g., Styrene (1.1-1.5 equiv)
Catalyst Pd(OAc)₂ (2-5 mol%)Pd(OAc)₂ (2-5 mol%)
Ligand Bulky phosphines (e.g., P(o-tol)₃)PPh₃ or bulky phosphines
Base K₂CO₃ (2-3 equiv) or Et₃N (1.5-2 equiv)Et₃N (1.5-2 equiv) or K₂CO₃
Solvent DMF, NMPDMF, NMP, Toluene
Temperature 100-140 °C100-150 °C
Typical Yields Moderate to HighModerate to High

Experimental Workflow

The following diagram illustrates the general workflow for a Heck coupling experiment, from reaction setup to product analysis.

Heck_Workflow cluster_workflow Experimental Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Addition of Reagents (Aryl Iodide, Catalyst, Ligand, Base, Alkene, Solvent) Setup->Reagents Reaction Heating and Stirring (Monitoring by TLC/GC-MS) Reagents->Reaction Workup Aqueous Workup (Extraction, Washing, Drying) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS) Purification->Analysis caption Figure 2: General workflow for a Heck coupling experiment.

Figure 2: General workflow for a Heck coupling experiment.

Troubleshooting Guide

Even with optimized protocols, challenges can arise in Heck coupling reactions. Here are some common issues and potential solutions:

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficient temperature- Steric hindrance- Use a fresh batch of palladium catalyst.- Increase the reaction temperature in increments.- Screen different bulky, electron-rich ligands (e.g., phosphines, NHCs).- Consider using a more polar aprotic solvent like NMP.
Formation of palladium black - Catalyst decomposition due to high temperature or presence of oxygen- Ensure the reaction is conducted under a strictly inert atmosphere.- Lower the reaction temperature.- Use a more stable palladium precatalyst or a ligand that stabilizes the Pd(0) species.
Side reactions (e.g., homocoupling of the aryl iodide) - High catalyst loading- Inefficient alkene insertion- Reduce the catalyst loading.- Increase the concentration of the alkene.- Optimize the ligand to promote the desired cross-coupling pathway.
Poor regioselectivity (with unsymmetrical alkenes) - Electronic and steric factors of both coupling partners- Modify the electronic properties of the alkene if possible.- Screen different ligands that can influence the regioselectivity of the migratory insertion step.

Conclusion

The Heck coupling of 2-Iodo-1,3-dimethyl-4-nitrobenzene with alkenes offers a powerful synthetic route to a variety of substituted aromatic compounds with potential applications in drug discovery and materials science. While the steric hindrance and electronic nature of this substrate present challenges, a judicious choice of catalyst, ligand, base, and solvent can lead to successful and efficient transformations. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore and optimize these reactions for their specific synthetic goals.

References

  • Optimization of base, solvent and Pd catalyst (V) for the Heck reaction of iodobenzene with n-butyl acrylate a. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Stini, N. A., Gkizis, P. L., & Kokotos, C. G. (2022). Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides. Organic & Biomolecular Chemistry, 21(1), 123-130. [Link]

  • Kaur, N., & Kishore, D. (2014). Heck Reaction—State of the Art. Catalysts, 4(3), 245-293. [Link]

  • Mondal, B., & Panda, G. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1671-1679. [Link]

  • Heck Reaction. (2023). In Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]

  • Saiyed, A. S., & Bedekar, A. V. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22359-22384. [Link]

  • Heck reaction. (2023, December 19). In Wikipedia. Retrieved February 14, 2026, from [Link]

  • Saïd, K., et al. (2009). HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA. Journal de la Société Chimique de Tunisie, 11, 59-67.
  • Mondal, B., & Panda, G. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1671–1679. [Link]

  • Reddit. (2024). Troubleshooting a difficult Heck reaction. Retrieved February 14, 2026, from [Link].

  • Heck reaction of iodobenzene with styrene under the microwave irradiation. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

  • Mu, D., Gao, F., Chen, G., & He, G. (2017). Palladium-Catalyzed β-C−H Arylation of Alkyl Carboxamides with Sterically Hindered Aryl Iodides Using ortho-Sulfinyl Aniline Auxiliaries. ACS Catalysis, 7(3), 1880–1885. [Link]

  • Böhm, V. P. W., & Herrmann, W. A. (2000). New Palladium Carbene Catalysts for the Heck Reaction of Aryl Chlorides in Ionic Liquids. Organic Letters, 2(16), 2475–2477. [Link]

  • Werner, E. W., & Sigman, M. S. (2011). Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins. Journal of the American Chemical Society, 133(25), 9692–9695. [Link]

  • Odinity. (2013). Intro to Organometallics: The Heck Reaction. Retrieved February 14, 2026, from [Link]

  • Alonso, F., Moglie, Y., & Radivoy, G. (2017). An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation. Beilstein Journal of Organic Chemistry, 13, 1717–1727. [Link]

  • Mizoroki–Heck coupling of aryl iodides with acrylic acid promoted by Pd... (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Robertson, C. M., Murphy, J. A., Clark, K. F., & Tyerman, S. (2024). An assay for aryl radicals using BHAS coupling. Organic & Biomolecular Chemistry, 22(3), 543-550.
  • Heck reaction of iodobenzene with olefins using Pd- complex 3 a. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Ferré-Filmon, K., Delaude, L., Demonceau, A., & Noels, A. F. (2004). Catalytic methods for the synthesis of stilbenes with an emphasis on their phytoalexins. Coordination Chemistry Reviews, 248(21-24), 2323–2336. [Link]

  • Krische, M. J., & O'Malley, S. J. (2014). Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution. Journal of the American Chemical Society, 136(10), 3768–3771. [Link]

  • Substrate scope for stilbene derivative synthesis in a Heck alkenylation reaction with the Pd/NHC catalytic system. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Alonso, F., Moglie, Y., & Radivoy, G. (2017). An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation. Beilstein Journal of Organic Chemistry, 13, 1717–1727. [Link]

  • Wang, Y., & Zhu, J. (2013). Facile synthesis of 2-arylphenols via palladium-catalyzed cross-coupling of aryl iodides with 6-diazo-2-cyclohexenones. Organic Letters, 15(5), 1076–1079. [Link]

  • Szymańska, A., & Szymański, P. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Catalysts, 8(9), 358. [Link]

  • Heck reactions of aryl halides and ethyl acrylate a catalyzed by complex 3. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Daugulis, O., & Zaitsev, V. G. (2005). Palladium-catalyzed, ring-forming aromatic C-H alkylations with unactivated alkyl halides. Angewandte Chemie International Edition, 44(26), 4046–4048. [Link]

  • Yoshifuji, M., & Toyota, K. (2006). Palladium-catalysed C–H arylation of benzophospholes with aryl halides. Chemical Science, 7(1), 49-53.
  • Heck reactions of aryl halides with ethyl acrylate, catalyzed by Pd(II)@MTP/PMs. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Vijayan, A., Jumaila, C. U., Baiju, T. V., & Radhakrishnan, K. V. (2017). Palladium‐Catalyzed Cross‐Coupling of Aryl Iodides with Heterobicyclic Olefins: Access to Hydroarylated and Heteroannulated Motifs. ChemistrySelect, 2(21), 5961-5965.
  • Furaldehyde based magnetic supported palladium nanoparticles as an efficient heterogenous catalyst for Mizoroki-Heck cross. (n.d.). The Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]

  • Wu, X., & Li, X. (2020). Palladium-Catalyzed Mizoroki–Heck Reaction of Nitroarenes and Styrene Derivatives. Organic Letters, 22(9), 3638–3642. [Link]

Sources

Breaching the Steric Wall: Application Note for the Buchwald-Hartwig Amination of 2-Iodo-1,3-dimethyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the Palladium-catalyzed C–N cross-coupling of 2-iodo-1,3-dimethyl-4-nitrobenzene . This substrate represents a "perfect storm" of synthetic challenges: extreme steric hindrance (the iodine is flanked by two ortho-methyl groups) and electronic sensitivity (the para-nitro group).

Standard catalytic systems (e.g., Pd(PPh3)4, Pd(dppf)Cl2) will fail with this substrate, typically resulting in recovered starting material or hydrodehalogenation. Successful amination requires the use of 4th Generation (G4) Buchwald Precatalysts incorporating bulky dialkylbiaryl phosphine ligands (specifically BrettPhos or RuPhos ) to facilitate amine coordination and reductive elimination in a crowded coordination sphere.

Strategic Analysis: The "Steric Wall"

To design a successful protocol, we must first deconstruct the failure modes of standard catalysis for this specific molecule.

The Steric Challenge (The "Sandwich" Effect)

The iodine atom at position 2 is sandwiched between methyl groups at positions 1 and 3.

  • Oxidative Addition: Generally fast for aryl iodides, even hindered ones. The Pd(0) can access the C–I bond.[1][2]

  • Amine Coordination: This is the bottleneck. The resulting Ar-Pd(II)-I complex is extremely crowded. The two ortho-methyl groups create a "steric wall" that physically blocks the incoming amine from coordinating to the Palladium center.

  • Reductive Elimination: Requires the amine and the aryl ring to be cis-oriented. The steric bulk forces the complex into conformations that resist this geometry, often stalling the cycle.

The Electronic Challenge (Nitro Group Sensitivity)

The 4-nitro group introduces chemoselectivity risks:

  • Base Sensitivity: Strong alkoxide bases (e.g., NaOtBu) can attack the nitroarene ring (nucleophilic aromatic substitution) or cause degradation.

  • Reduction Risk: Catalytic systems prone to forming Pd-Hydride species can reduce the nitro group to an aniline or nitroso intermediate.

The Solution: Ligand & Precatalyst Selection

We utilize Buchwald G4 Precatalysts . These air-stable complexes ensure a precise 1:1 Pd:Ligand ratio and rapid activation at low temperatures, preventing the formation of inactive Pd-dimers which is common with hindered substrates.

  • Primary Amines: Use BrettPhos Pd G4 . The ligand's size prevents bis-ligation, keeping the metal center open enough for the amine but crowded enough to force reductive elimination.

  • Secondary Amines: Use RuPhos Pd G4 . RuPhos is specifically tuned for secondary amines and hindered aryl halides.

Visualizing the Mechanism

The following diagram illustrates the catalytic cycle with a focus on the steric bottleneck imposed by the 1,3-dimethyl substitution.

BuchwaldCycle cluster_steric The Steric Wall PreCat Pd G4 Precatalyst (Air Stable) ActiveCat L-Pd(0) Active Species PreCat->ActiveCat Activation (Base/Heat) OxAdd Oxidative Addition (Fast for Aryl-I) ActiveCat->OxAdd + 2-Iodo-1,3-dimethyl-4-nitrobenzene PdArI L-Pd(II)-Ar-I (Sterically Crowded) OxAdd->PdArI AmineCoord Amine Coordination (THE BOTTLENECK) PdArI->AmineCoord + Amine Deprotonation Deprotonation (Base Mediated) AmineCoord->Deprotonation + Base RedElim Reductive Elimination (Forms C-N Bond) Deprotonation->RedElim RedElim->ActiveCat Regenerate Pd(0) Product Final Aryl Amine RedElim->Product

Caption: Catalytic cycle highlighting the "Amine Coordination" step as the critical bottleneck due to ortho-methyl steric hindrance.

Standard Operating Protocol (SOP)

Safety Note: Nitro-containing compounds can be energetic. Perform all reactions behind a blast shield. Handle Palladium residues as heavy metal waste.

Materials
  • Substrate: 2-Iodo-1,3-dimethyl-4-nitrobenzene (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv

  • Catalyst: BrettPhos Pd G4 (for primary amines) OR RuPhos Pd G4 (for secondary amines). Load: 1.0 – 3.0 mol%.

  • Base:

    
     (Standard) or 
    
    
    
    (Alternative). Avoid NaOtBu initially.
  • Solvent: 1,4-Dioxane (anhydrous) or Toluene.

Experimental Procedure (1.0 mmol Scale)
  • Setup: Inside a glovebox or using strict Schlenk technique, charge a 2-dram vial (equipped with a stir bar and Teflon-lined cap) with:

    • BrettPhos Pd G4 (catalyst): 18 mg (2 mol%)

    • 2-Iodo-1,3-dimethyl-4-nitrobenzene: 277 mg (1.0 mmol)

    • Cesium Carbonate (

      
      ): 652 mg (2.0 mmol)
      
  • Add Amine: Add the amine (1.2 mmol). Note: If the amine is a solid, add it in step 1.

  • Solvent: Add anhydrous 1,4-Dioxane (2.0 mL). Concentration should be ~0.5 M.

  • Reaction: Seal the vial tightly. Remove from glovebox (if applicable). Place in a pre-heated heating block at 80°C .

  • Monitoring: Stir vigorously (1000 rpm) for 2–4 hours. Monitor by HPLC or UPLC-MS.

    • Look for: Disappearance of Aryl Iodide (RT shift) and appearance of Product (M+H).

    • Watch out for: Protodehalogenation (loss of Iodine replaced by H). This indicates the catalyst is active but the amine is not coupling.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove insoluble salts. Concentrate the filtrate.

  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Optimization & Troubleshooting Matrix

If the standard protocol yields <50%, use this logic flow to optimize.

ObservationDiagnosisCorrective Action
No Reaction (SM Recovered) Catalyst inactive or poisoned.1. Ensure solvent is anhydrous/degassed.2. Increase Temp to 100°C.3. Switch to t-BuBrettPhos Pd G4 .
Hydrodehalogenation (I

H)
Oxidative addition worked, but amine didn't bind.1. Increase Amine equivalents (to 2.0).2. Switch ligand to BrettPhos (if using RuPhos) or t-BuBrettPhos (larger bite angle).
Nitro Reduction Hydride source present or base too strong.1. Ensure no alcohol solvents (use Dioxane/Toluene).2. Stick to Carbonate bases (

).
Low Conversion (<80%) Catalyst death or stalling.1. Add 2nd dose of catalyst (1 mol%) at 4 hours.2. Increase concentration to 1.0 M (boosts kinetics).

Decision Tree for Protocol Optimization

DecisionTree Start Start: 2 mol% BrettPhos Pd G4 Cs2CO3, Dioxane, 80°C Check Check LCMS at 4 Hours Start->Check Success >90% Conversion Proceed to Workup Check->Success Good Yield NoRxn No Reaction (SM Recovered) Check->NoRxn SM Only Dehal Dehalogenation (I replaced by H) Check->Dehal Product - I + H SideProd Nitro Degradation Check->SideProd Complex Mix Act1 Increase Temp to 110°C Switch to Toluene NoRxn->Act1 Act2 Switch to t-BuBrettPhos Increase Amine Conc. Dehal->Act2 Act3 Switch Base to K3PO4 Lower Temp to 60°C SideProd->Act3

Caption: Logic flow for troubleshooting reaction outcomes based on LCMS data.

References

  • Surry, D. S., & Buchwald, S. L. (2011).[3] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[3]

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4(3), 916-920.

  • Maiti, D., et al. (2009). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science, 1(1). (Referencing the generality of BrettPhos/RuPhos).

  • Sigma-Aldrich Application Note. (n.d.). Buchwald Precatalysts User Guide.

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 2-Iodo-1,3-dimethyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The substrate 2-Iodo-1,3-dimethyl-4-nitrobenzene (also referred to as 2-iodo-4-nitro-m-xylene) represents a classic challenge in organometallic chemistry: Steric Congestion . While the iodine atom at the C2 position offers a reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), it is flanked by two ortho-methyl groups (C1 and C3).

This 2,6-disubstitution pattern creates a significant steric barrier to the Oxidative Addition step of the catalytic cycle, rendering traditional "Generation 1" catalysts (e.g., Pd(PPh3)4) sluggish or inactive. Conversely, the electron-withdrawing nitro group at C4 electronically activates the C-I bond, partially mitigating the steric penalty, but also introducing chemoselectivity concerns (e.g., reduction of nitro groups under harsh conditions).

This guide details optimized protocols using Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) , specifically designed to facilitate coupling at sterically hindered centers.

Substrate Analysis & Mechanistic Strategy

The Steric Bottleneck

The primary failure mode for this substrate with standard catalysts is the inability of the Palladium(0) species to access the C-I bond due to the "picket fence" effect of the adjacent methyl groups.

  • Electronic Profile: Electron-deficient (Nitro group). Favorable for Oxidative Addition.

  • Steric Profile: High steric hindrance (2,6-dimethyl). Unfavorable for Oxidative Addition and Reductive Elimination.

The Solution: Ligand Design

To couple this substrate efficiently, we must use electron-rich, bulky phosphine ligands.

  • SPhos / XPhos: These ligands provide a monolithic wedge shape that forces the Pd(0) into a mono-ligated species [L-Pd(0)], which is smaller and more reactive than the bis-ligated [L2-Pd(0)] species typical of triphenylphosphine.

  • BrettPhos: Essential for C-N coupling (Buchwald-Hartwig) to prevent β-hydride elimination and promote reductive elimination in hindered systems.

Figure 1: Strategic decision tree for coupling 2-Iodo-1,3-dimethyl-4-nitrobenzene based on target functionality.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Objective: Coupling with boronic acids to form hindered biaryls. Critical Factor: Use of XPhos or SPhos is mandatory. Common ligands like PPh3 or dppf will likely result in low conversion or deiodination.

Materials:

  • Substrate: 2-Iodo-1,3-dimethyl-4-nitrobenzene (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)

  • Catalyst Source: Pd2(dba)3 (2 mol%) or Pd(OAc)2 (4 mol%)

  • Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (4-8 mol%)

  • Base: K3PO4 (3.0 equiv) - Tribasic potassium phosphate is superior to carbonates for hindered substrates.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

  • Charge: In a reaction vial equipped with a magnetic stir bar, add the Substrate (1.0 equiv), Boronic Acid (1.5 equiv), K3PO4 (3.0 equiv), and XPhos (8 mol%).

  • Purge: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Catalyst Addition: Add Pd2(dba)3 (2 mol%) quickly under positive inert gas pressure.

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1) via syringe.[1] Concentration should be approx. 0.2 M.

  • Reaction: Heat the mixture to 100 °C for 4–12 hours.

    • Note: If using microwave irradiation, heat to 120 °C for 30 minutes.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water. Dry organic layer over MgSO4, filter, and concentrate.[2][3]

  • Purification: Flash column chromatography.

Data Summary (Typical Results):

Boronic Acid TypeLigandTemp (°C)Yield (%)Notes
Phenylboronic AcidPPh3100< 10%Failed (Steric recovery)
Phenylboronic AcidXPhos 10092% Excellent conversion
2-MethylphenylboronicSPhos 11084%Tetra-ortho-substituted biaryl
Protocol B: Sonogashira Coupling (Alkynylation)

Objective: Introduction of an alkyne handle. Critical Factor: The ortho-methyl groups can block the approach of the copper acetylide. High temperatures are often required.

Materials:

  • Substrate: 2-Iodo-1,3-dimethyl-4-nitrobenzene (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: PdCl2(PPh3)2 (5 mol%)

  • Co-Catalyst: CuI (5 mol%)

  • Base/Solvent: Triethylamine (Et3N) or Diisopropylamine (iPr2NH) (degassed).

Procedure:

  • Dissolution: Dissolve the substrate in dry, degassed THF/Et3N (1:1).

  • Addition: Add PdCl2(PPh3)2 and CuI.[4] Stir for 5 minutes until the catalyst is dissolved/dispersed.

  • Alkyne: Add the terminal alkyne dropwise.

  • Heat: Unlike standard Sonogashira (RT), this substrate requires heating to 60–80 °C .

  • Monitoring: Monitor by TLC. If reaction stalls, add 2 mol% additional catalyst.

  • Workup: Filter through a pad of Celite to remove Pd/Cu salts. Concentrate and purify.

Optimization Tip: If the standard Pd/Cu system fails, switch to Copper-Free Sonogashira using Pd(tBu3P)2 (2 mol%) and DABCO (2 equiv) in Dioxane at 80 °C.

Protocol C: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Synthesis of aniline derivatives.[2] Critical Factor: The nitro group is sensitive to reducing conditions; however, Buchwald conditions are generally compatible. The steric bulk requires BrettPhos .

Materials:

  • Substrate: 2-Iodo-1,3-dimethyl-4-nitrobenzene (1.0 equiv)

  • Amine: Primary or Secondary amine (1.2 equiv)

  • Pre-catalyst: BrettPhos Pd G4 (2-5 mol%)

    • Alternative: Pd(OAc)2 + BrettPhos ligand.[5]

  • Base: Cs2CO3 (2.0 equiv) or NaOtBu (1.4 equiv).

    • Warning: NaOtBu can sometimes reduce nitro groups. Cs2CO3 is safer for nitro-arenes.

  • Solvent: t-Amyl Alcohol or Toluene (anhydrous).

Procedure:

  • Charge: Add Substrate, Amine, Base, and Catalyst to a vial.

  • Inert Atmosphere: Evacuate and backfill with Nitrogen (3 cycles).

  • Solvent: Add anhydrous solvent (0.15 M).

  • Heat: Stir at 90–110 °C for 8–16 hours.

  • Workup: Filter through Celite, concentrate, and purify.

Troubleshooting & Optimization Logic

Mechanistic Diagram: Why Ligand Bulk Matters

The diagram below illustrates why bulky ligands (L) are successful while small ligands fail for this specific substrate.

Figure 2: The "Mono-Ligated" pathway enabled by bulky ligands is required to bypass the steric hindrance of the 2,6-dimethyl groups.

Troubleshooting Table
ObservationProbable CauseCorrective Action
No Reaction (Starting Material Recovered) Catalyst cannot access C-I bond due to sterics.Switch to XPhos or SPhos . Increase Temp to 110 °C.
Deiodination (Reduction of C-I)

-Hydride elimination from solvent or impurities.[2]
Ensure anhydrous solvents.[1] Switch solvent to Toluene.
Homocoupling of Alkyne (Sonogashira) Oxygen present in system.Degas solvents rigorously (Freeze-Pump-Thaw).
Nitro Group Reduction Base too strong (e.g., NaOtBu) or hydride source present.Switch base to Cs2CO3 or K3PO4 .

References

  • Suzuki-Miyaura Coupling of Hindered Aryl Halides

    • Billingsley, K. L.; Anderson, K. W.; Buchwald, S. L. "A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds."[6] Angew.[7][8] Chem. Int. Ed.2006 , 45, 3484.

    • Context: Establishes SPhos/XPhos as the standard for hindered substr
  • Application to Nitro-Xylene Derivatives (Patent Literature)

    • WO2012129338.
    • Context: Describes the coupling of similar iodo-nitro-xylene intermedi
  • Buchwald-Hartwig Amination of Hindered Systems

    • Maiti, D.; Buchwald, S. L. "Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered Diaryl Ethers." J. Am. Chem. Soc.2009, 131, 17423.
    • Context: Defines the utility of BrettPhos for hindered coupling.
  • Sonogashira Coupling Reviews

    • Chinchilla, R.; Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chem. Rev.2007, 107, 874.
    • Context: Comprehensive review covering steric limit

Sources

Troubleshooting & Optimization

Improving the yield of Suzuki coupling with 2-Iodo-1,3-dimethyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #8492: Yield Optimization for Sterically Hindered Suzuki Coupling

Subject: 2-Iodo-1,3-dimethyl-4-nitrobenzene (The "Steric Fortress" Substrate)

Executive Summary: The "Steric Fortress" Problem

You are encountering a classic "ortho-ortho" blockage. Your substrate, 2-Iodo-1,3-dimethyl-4-nitrobenzene , presents a unique challenge. While the 4-Nitro group electronically activates the C-I bond for oxidative addition, the methyl groups at positions 1 and 3 create a steric wall around the iodine at position 2.

Standard ligands (PPh₃, dppf) fail here because they form coordinatively saturated complexes that cannot accommodate the incoming boronic acid during the transmetallation step. To solve this, you must switch to bulky, electron-rich dialkylbiaryl phosphines (Buchwald Ligands) that enforce a mono-ligated Pd(0) species.

The Solution Architecture (Logic & Causality)
A. The Ligand: Why SPhos is Non-Negotiable

For this specific substrate, SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is the primary recommendation, with XPhos as the secondary backup.

  • Mechanism: SPhos is bulky enough to prevent the formation of the unreactive L₂Pd species. It forms a highly active L₁Pd(0) species.

  • The "G-Interaction": The methoxy groups on the SPhos biaryl backbone interact with the Palladium center, stabilizing it just enough to prevent decomposition but releasing it readily to allow the massive steric bulk of your substrate to enter the coordination sphere.

  • Why not PPh₃? Triphenylphosphine is too small. It allows multiple ligands to bind to Pd, crowding the metal center. Your substrate is already crowded; it needs an "empty" metal center to bind.

B. The Base & Solvent: The K₃PO₄ Advantage
  • Base: Use K₃PO₄ (Tribasic Potassium Phosphate) . It provides a high concentration of active oxo-anions to activate the boronic acid without being as harsh as hydroxides (which can attack your nitro group or cause polymerization).

  • Solvent: Toluene/Water (10:1 to 5:1) . The biphasic system is crucial. The water dissolves the inorganic base and activates the boronic acid, while the toluene solubilizes your hydrophobic nitro-aryl iodide.

Visualization: The Steric Bottleneck

The following diagram illustrates where your reaction is likely failing (The Transmetallation Block) and how the SPhos ligand bypasses it.

SuzukiMechanism Start Substrate: 2-Iodo-1,3-dimethyl-4-nitrobenzene OxAdd Oxidative Addition (Fast due to Nitro group) Start->OxAdd + Pd(0) Pd0 Active Catalyst [L-Pd(0)] (Monoligated SPhos) Pd0->OxAdd PdII Pd(II) Intermediate (Sterically Crowded) OxAdd->PdII TransMetal_Fail FAILURE MODE: Steric Clash prevents Boronic Acid Entry PdII->TransMetal_Fail Using PPh3/dppf TransMetal_Success Transmetallation (Enabled by SPhos flexibility) PdII->TransMetal_Success Using SPhos RedElim Reductive Elimination (Product Release) TransMetal_Success->RedElim RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product

Caption: The "Steric Gate" at the Transmetallation step. Standard ligands lead to a dead-end steric clash, while SPhos facilitates entry.

Troubleshooting Guide (FAQ)
Q1: I see the starting material disappearing, but I'm getting the de-iodinated product (1,3-dimethyl-4-nitrobenzene). Why?

Diagnosis: Protodehalogenation. Cause: The Oxidative Addition happened (Pd inserted into C-I), but the Transmetallation was too slow due to sterics. The Pd(II) species sat waiting and eventually grabbed a hydride from the solvent or trace moisture. Fix:

  • Increase Boronic Acid: Use 2.0 equivalents.

  • Switch Solvent: If using secondary alcohols (Isopropanol), stop. They act as hydride sources.[1] Switch to Toluene/Water or Dioxane/Water.

  • Boost Catalyst: Increase Pd loading to 2-3 mol% to outcompete the side reaction.

Q2: The reaction turns black immediately and precipitates.

Diagnosis: "Palladium Black" formation. Cause: The ligand is detaching from the metal, leading to inactive Pd(0) clusters. This happens if the ligand:Pd ratio is too low or oxygen is present. Fix:

  • SPhos Ratio: Ensure a 2:1 Ligand:Metal ratio (if mixing Pd(OAc)₂ + SPhos).

  • Precatalysts: Stop mixing powders. Use SPhos Pd G3 or G4 precatalysts. These air-stable solids generate the active species quantitatively upon heating.

Q3: My yield is stuck at 40%. Should I increase the temperature?

Diagnosis: Thermal decomposition vs. Activation energy. Fix:

  • If at 80°C: Yes , push to 100°C or 110°C (refluxing toluene). Steric systems have high activation barriers.

  • If already at 110°C: Do not go higher. You will degrade the catalyst. Instead, add a surfactant (TPGS-750-M) or switch to n-Butanol as solvent to change the polarity profile.

The "Gold Standard" Protocol

Objective: Coupling 2-Iodo-1,3-dimethyl-4-nitrobenzene (1.0 eq) with Phenylboronic Acid (1.5 eq).

ComponentReagentEquiv/Conc.Notes
Catalyst SPhos Pd G3 0.02 eq (2 mol%)Preferred over mixing Pd(OAc)₂ + Ligand.
Substrate Aryl Iodide1.0 eqLimiting reagent.
Coupling Partner Boronic Acid1.5 eqExcess is vital for hindered reactions.
Base K₃PO₄ 3.0 eqFinely ground if solid, or 2M aqueous solution.
Solvent Toluene : Water 10 : 1 ratio0.2 M concentration (relative to iodide).
Atmosphere Argon/NitrogenN/ARigorous deoxygenation required.

Step-by-Step Procedure:

  • Charge Solids: In a reaction vial equipped with a stir bar, add the Aryl Iodide (1.0 eq), Boronic Acid (1.5 eq), and K₃PO₄ (3.0 eq).

    • Tip: If using the SPhos Pd G3 precatalyst, add it now.

  • Evacuate: Cap the vial. Evacuate and backfill with Argon three times.

  • Solvent Addition: Inject Toluene and degassed Water (10:1 ratio) via syringe.

    • Note: If using Pd(OAc)₂ and free SPhos ligand, premix them in the toluene for 5 mins under Argon before injecting.

  • Reaction: Place in a pre-heated block at 100°C . Stir vigorously (1000 RPM). The biphasic mixture must be an emulsion.

  • Monitoring: Check by HPLC/TLC after 2 hours. If starting material remains, add another 0.5 eq of Boronic Acid and continue for 12 hours.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash organic layer with water/brine.[1] Dry over Na₂SO₄.[1]

Troubleshooting Logic Tree

Use this flow to diagnose failures in real-time.

Troubleshooting Start Result Analysis: Low Yield (<50%) CheckSM Is Starting Material (SM) consumed? Start->CheckSM SM_Gone Yes, SM is gone CheckSM->SM_Gone SM_Left No, SM remains CheckSM->SM_Left Prod_Check What is the major byproduct? SM_Gone->Prod_Check DeH De-iodinated Product (Ar-H) Prod_Check->DeH Reduction Homo Homocoupling of Boronic Acid (Ar'-Ar') Prod_Check->Homo Oxidation Sol_DeH SOLUTION: 1. Switch solvent (No alcohols) 2. Increase Boronic Acid 3. Check water degassing DeH->Sol_DeH Sol_Homo SOLUTION: 1. Oxygen leak (Tighten seals) 2. Slow Transmetallation (Switch to SPhos) Homo->Sol_Homo Cat_Color Did reaction turn black immediately? SM_Left->Cat_Color Black Yes (Pd Black) Cat_Color->Black NotBlack No (Pale/Brown) Cat_Color->NotBlack Sol_Black SOLUTION: Ligand not protecting Pd. Use Precatalyst (G3/G4) or excess Ligand. Black->Sol_Black Sol_NotBlack SOLUTION: Catalyst dormant. Increase Temp to 110°C. Switch to Dioxane. NotBlack->Sol_NotBlack

Caption: Diagnostic flow for identifying failure modes in hindered Suzuki couplings.

References
  • Barder, T. E., & Buchwald, S. L. (2007). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.[2]

    • Relevance: Defines the structural requirements (SPhos/XPhos)
  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.

    • Relevance: Comprehensive review of the mechanism and "G-interaction" stabilizing the monolig
  • Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: Practical Guide."

    • Relevance: Practical troubleshooting for side reactions like protodehalogen

Sources

Technical Support Center: Optimizing Catalyst Loading for Suzuki Coupling of 2-Iodo-1,3-dimethyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for optimizing the Suzuki-Miyaura cross-coupling reaction of 2-Iodo-1,3-dimethyl-4-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the efficiency and yield of their coupling reactions involving this sterically hindered and electron-deficient aryl iodide. Here, we provide in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol to help you navigate the complexities of this specific transformation.

Introduction: The Challenge of a Hindered and Deactivated Substrate

The Suzuki-Miyaura cross-coupling is a powerful and versatile tool for the formation of carbon-carbon bonds.[1][2] However, its success is highly dependent on the nature of the coupling partners. The substrate in focus, 2-Iodo-1,3-dimethyl-4-nitrobenzene, presents a unique set of challenges:

  • Steric Hindrance: The two methyl groups ortho to the iodine atom create significant steric bulk around the reaction center. This can impede the crucial oxidative addition step, where the palladium catalyst inserts into the carbon-iodine bond.[3][4]

  • Electron-Deficient Ring: The presence of a strong electron-withdrawing nitro group deactivates the aromatic ring. While electron-deficient halides can sometimes facilitate oxidative addition, the combined steric and electronic effects can lead to sluggish or incomplete reactions.[1][5]

Optimizing the palladium catalyst loading is a critical parameter to overcome these hurdles, ensuring an efficient and cost-effective process. This guide will walk you through a systematic approach to achieve this.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when performing Suzuki coupling with 2-Iodo-1,3-dimethyl-4-nitrobenzene and similar substrates.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction showing low or no conversion?

A1: Low conversion with this substrate is often multifactorial. Consider the following:

  • Insufficient Catalyst Activity: The combination of steric hindrance and electronic deactivation may require a more active catalyst system than standard conditions. This includes not just the palladium source but also the choice of ligand. Bulky, electron-rich phosphine ligands are often necessary to promote oxidative addition for challenging substrates.[4][6][7]

  • Improper Base Selection: The base plays a critical role in activating the boronic acid for the transmetalation step.[8][9][10][11] For sterically hindered substrates, a stronger base may be required to facilitate this step. However, excessively strong bases can lead to side reactions. A screening of bases is often recommended.[8]

  • Solvent Effects: The choice of solvent can significantly influence reaction rates and even selectivity.[12][13][14][15] Aprotic polar solvents or mixtures with water are common, as water can participate in the transmetalation mechanism.[7][15]

  • Catalyst Poisoning: Impurities in reagents or solvents, or the presence of oxygen, can deactivate the palladium catalyst.[13][16] Ensure all reagents are of high purity and that the reaction is performed under a strictly inert atmosphere.

Q2: I am observing significant formation of homocoupled boronic acid product. What is the cause and how can I prevent it?

A2: Homocoupling of the boronic acid is a common side reaction, often indicating the presence of Pd(II) species at the start of the reaction or the introduction of oxygen.[1] If you are using a Pd(II) precatalyst like Pd(OAc)₂, it needs to be reduced in situ to the active Pd(0) species. This reduction can sometimes be slow or inefficient, leading to side reactions. Using a Pd(0) source like Pd₂(dba)₃ or a pre-formed Pd(0) catalyst can mitigate this. Additionally, thorough degassing of the reaction mixture is crucial to prevent oxidation of the active catalyst.[1][16]

Q3: Can I reduce the catalyst loading to make the process more cost-effective?

A3: Yes, optimizing to the lowest effective catalyst loading is a key goal. However, for a challenging substrate like 2-Iodo-1,3-dimethyl-4-nitrobenzene, a very low loading may not be feasible. A systematic screening of the catalyst loading is the best approach. Start with a higher loading (e.g., 1-2 mol%) to ensure the reaction proceeds, and then incrementally decrease the loading in subsequent experiments until the yield and reaction time are no longer acceptable.

Q4: What is the role of the ligand and which one should I choose?

A4: The ligand is crucial for stabilizing the palladium catalyst and modulating its reactivity.[1][17] For sterically hindered and electron-deficient aryl halides, bulky and electron-rich phosphine ligands are generally preferred.[4][6][7] These ligands promote the oxidative addition step and can accelerate the overall catalytic cycle. Examples of such ligands include Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) and bulky trialkylphosphines.[5][7] A ligand screening experiment is highly recommended.

Troubleshooting Workflow

When encountering issues, a systematic approach is key. The following diagram outlines a logical workflow for troubleshooting your Suzuki coupling reaction.

TroubleshootingWorkflow Start Low Yield or No Reaction Check_Reagents Verify Reagent Purity & Integrity (Aryl Halide, Boronic Acid, Base, Solvent) Start->Check_Reagents Check_Inertness Ensure Strict Inert Atmosphere (Degassing, Argon/Nitrogen Blanket) Check_Reagents->Check_Inertness Reagents OK Optimize_Catalyst Screen Catalyst System (Precatalyst & Ligand) Check_Inertness->Optimize_Catalyst Atmosphere OK Optimize_Base Screen Different Bases (e.g., K3PO4, Cs2CO3, K2CO3) Optimize_Catalyst->Optimize_Base Catalyst System Selected Optimize_Solvent Screen Solvents & Solvent/Water Ratios (e.g., Dioxane, Toluene, THF) Optimize_Base->Optimize_Solvent Base Selected Optimize_Temp Vary Reaction Temperature Optimize_Solvent->Optimize_Temp Solvent System Selected Optimize_Loading Systematically Reduce Catalyst Loading Optimize_Temp->Optimize_Loading Optimal Temperature Found Success Optimized Reaction Optimize_Loading->Success

Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is fundamental to effective troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination.[2][17][18]

SuzukiCycle cluster_reactants Reactants Pd0 Pd(0)L_n ArylPdII R¹-Pd(II)L_n-X Pd0->ArylPdII R¹-X OxAdd Oxidative Addition ArylPdII_R2 R¹-Pd(II)L_n-R² ArylPdII->ArylPdII_R2 R²-B(OR)₂ Base Transmetalation Transmetalation ArylPdII_R2->Pd0 Product R¹-R² ArylPdII_R2->Product RedElim Reductive Elimination ArylHalide R¹-X BoronicAcid R²-B(OR)₂ Base Base

Caption: Simplified Suzuki-Miyaura catalytic cycle, highlighting key stages.

Causality in the Cycle for 2-Iodo-1,3-dimethyl-4-nitrobenzene:

  • Oxidative Addition: The bulky methyl groups hinder the approach of the Pd(0) catalyst to the C-I bond. A bulky, electron-rich ligand can help to create a more reactive, coordinatively unsaturated Pd(0) species, facilitating this step.[4][6]

  • Transmetalation: The base activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[2][8][9][10][11] The choice of base and solvent is critical here, especially when dealing with potentially sensitive functional groups.

  • Reductive Elimination: This final step forms the desired C-C bond and regenerates the active Pd(0) catalyst.[17][18] Bulky ligands can also promote this step by creating steric strain in the palladium complex.[1]

Experimental Protocol: Systematic Optimization of Catalyst Loading

This protocol provides a step-by-step methodology for determining the optimal catalyst loading for the Suzuki coupling of 2-Iodo-1,3-dimethyl-4-nitrobenzene with a model boronic acid, such as phenylboronic acid.

Materials:

  • 2-Iodo-1,3-dimethyl-4-nitrobenzene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Standard laboratory glassware, inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, add 2-Iodo-1,3-dimethyl-4-nitrobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Catalyst Preparation: In a separate vial, prepare a stock solution of the catalyst system. For example, to screen catalyst loadings from 2 mol% down to 0.1 mol%, a stock solution can be made by dissolving the appropriate amounts of the palladium precatalyst and ligand in anhydrous 1,4-dioxane.

  • Catalyst Addition: Add the calculated volume of the catalyst stock solution to the reaction vial.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to the reaction vial to achieve the desired solvent ratio (e.g., 10:1 dioxane:water).

  • Reaction Execution: Seal the vial and place it in a preheated oil bath or heating block at a set temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable method (e.g., GC-MS or LC-MS).

  • Work-up and Analysis: Once the reaction is complete (or has reached a plateau), cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, concentrate it, and analyze the crude product to determine the yield.

Data Presentation: Catalyst Loading Optimization

A systematic screening approach is recommended. The following table illustrates how to structure the experimental data for easy comparison.

EntryPd Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2.0)SPhos (4.0)K₃PO₄Dioxane/H₂O (10:1)1001295
2Pd(OAc)₂ (1.0)SPhos (2.0)K₃PO₄Dioxane/H₂O (10:1)1001294
3Pd(OAc)₂ (0.5)SPhos (1.0)K₃PO₄Dioxane/H₂O (10:1)1001290
4Pd(OAc)₂ (0.1)SPhos (0.2)K₃PO₄Dioxane/H₂O (10:1)1002475
5Pd₂(dba)₃ (0.5)SPhos (1.0)K₃PO₄Dioxane/H₂O (10:1)1001296

This data is illustrative and will vary based on the specific boronic acid and precise reaction conditions.

Conclusion

Optimizing the catalyst loading for the Suzuki coupling of a sterically hindered and electron-deficient substrate like 2-Iodo-1,3-dimethyl-4-nitrobenzene is a critical exercise in balancing reaction efficiency with process economy. By understanding the underlying mechanistic challenges and employing a systematic, data-driven approach to troubleshooting and optimization, researchers can confidently develop robust and scalable synthetic routes. This guide provides the foundational knowledge and practical steps to navigate these challenges successfully.

References
  • NROChemistry. (2025, March 21). Suzuki Coupling: Mechanism & Examples. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • National Center for Biotechnology Information. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Available at: [Link]

  • HZPT Blog. (2024, March 4). why use base in suzuki coupling. Available at: [Link]

  • ACS Publications. (2025, August 9). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]

  • ArODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available at: [Link]

  • Nature. (2021, September 17). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • ResearchGate. Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. Available at: [Link]

  • HEIA-FR. (2021, November 8). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. Available at: [Link]

  • ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Available at: [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Available at: [Link]

  • ResearchGate. The Development of Efficient Catalysts for Palladium-Catalyzed Coupling Reactions of Aryl Halides. Available at: [Link]

  • Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Available at: [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Available at: [Link]

  • KCIL Chemofarbe Group. (2025, November 12). Challenges In Suzuki Coupling Reaction. Available at: [Link]

  • National Center for Biotechnology Information. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Available at: [Link]

  • ResearchGate. Optimization of reaction conditions for reduction of nitrobenzene with respect to solvent. Available at: [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. Available at: [Link]

  • ResearchGate. Table 1 Optimization of the reaction conditions for Suzuki coupling.... Available at: [Link]

  • National Center for Biotechnology Information. (2025, May 29). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition. Available at: [Link]

  • ResearchGate. Suzuki coupling reactions of various aryl halides (X) and phenylboronic acid over Pd- diimine@SBA-15catalyst (a). Available at: [Link]

  • Royal Society of Chemistry. (2019, September 2). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Available at: [Link]

  • ACS Publications. (2014, April 24). Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst. Available at: [Link]

  • Arkivoc. Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. Available at: [Link]

  • ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?. Available at: [Link]

  • Royal Society of Chemistry. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Available at: [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Available at: [Link]

  • Royal Society of Chemistry. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Available at: [Link]

  • MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Available at: [Link]

Sources

Preventing dehalogenation of 2-Iodo-1,3-dimethyl-4-nitrobenzene during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #IW-492-DH Subject: Preventing Dehalogenation of 2-Iodo-1,3-dimethyl-4-nitrobenzene Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary: The "Sandwich" Effect

Welcome to the Technical Support Center. You are likely encountering instability with 2-Iodo-1,3-dimethyl-4-nitrobenzene because of its unique steric environment.[1]

Unlike typical aryl iodides, your molecule features an Iodine atom at position 2, "sandwiched" between two methyl groups (positions 1 and 3).[1] This creates extreme steric hindrance .[1]

  • Kinetic Inhibition: The methyl groups block access to the iodine, making desired oxidative addition (in coupling) slow.[1]

  • Thermodynamic Instability: Once a metal catalyst does insert, the crowded center struggles to undergo transmetalation, leaving the catalyst prone to side reactions—specifically hydrodehalogenation (replacing Iodine with Hydrogen).[1]

This guide provides validated protocols to retain the Iodine atom during Nitro reduction and Cross-coupling.

Module 1: Nitro Reduction ( )

User Issue: "I tried standard hydrogenation (Pd/C,


) to reduce the nitro group, but I lost the iodine atom, yielding 2,4-dimethylaniline."

Root Cause: Aryl iodides are highly labile under catalytic hydrogenation conditions.[1] Palladium readily inserts into the C-I bond, and in the presence of


, hydrogenolysis (cleavage of the C-I bond) is faster than nitro reduction for sterically hindered substrates.[1]
Recommended Protocols
Option A: The "Gold Standard" (Fe / Acetic Acid)

Best for: Robustness, cost-efficiency, and absolute chemoselectivity.[1]

Mechanism: This is a dissolving metal reduction.[1] Iron donates electrons directly to the nitro group in an acidic medium.[1] The metal surface does not activate the C-I bond, preserving the halogen.[1]

Protocol:

  • Dissolve: Suspend 10 mmol of 2-Iodo-1,3-dimethyl-4-nitrobenzene in 50 mL of Ethanol/Acetic Acid (10:1 ratio).

  • Add: Add Iron powder (5 equivalents, ~325 mesh) in one portion.

  • Heat: Reflux at 80°C for 2-4 hours. Monitor by TLC/LCMS.[1]

  • Workup: Cool, filter through Celite to remove iron sludge. Neutralize filtrate with saturated

    
    .[1] Extract with Ethyl Acetate.[1][2]
    
  • Yield Expectation: >90% retention of Iodine.

Option B: Catalytic Hydrogenation (Sulfided Pt/C)

Best for: Clean reactions requiring minimal workup (no iron sludge).[1]

Mechanism: "Sulfided" or "Poisoned" Platinum catalysts are modified with sulfur.[1] This poisons the active sites responsible for hydrogenolysis (C-I cleavage) while leaving the sites for nitro reduction active.[1]

Protocol:

  • Catalyst: Use 5 wt% Pt/C (sulfided) . Do not use standard Pt/C.

  • Conditions: 50 psi

    
    , Methanol, Room Temperature.
    
  • Note: Do not add acid additives; they accelerate dehalogenation.[1]

Troubleshooting Decision Tree

NitroReduction Start Start: Nitro Reduction Halogen Is Iodine Present? Start->Halogen Standard Use Pd/C + H2 Halogen->Standard No Sensitive Is the Iodine Sterically Hindered? Halogen->Sensitive Yes FeMethod rec: Fe / AcOH (Most Robust) Sensitive->FeMethod High Sterics PtMethod rec: Pt/C (Sulfided) (Cleanest) Sensitive->PtMethod Scale Up SnMethod rec: SnCl2 / EtOH (Alternative) Sensitive->SnMethod Acid Sensitive

Figure 1: Decision matrix for selecting the correct reduction method to preserve aryl iodides.

Module 2: Cross-Coupling (Suzuki/Sonogashira)

User Issue: "During Suzuki coupling, I see 10-20% de-iodinated starting material (1,3-dimethyl-4-nitrobenzene) and low conversion to product."

Root Cause:

  • The Steric Wall: The 1,3-dimethyl groups block the Pd catalyst.[1] Oxidative addition is slow.[1]

  • Hydrodehalogenation: If the catalytic cycle stalls, trace water or the solvent acts as a hydride source.[1] The Pd-Ar-I species undergoes reduction instead of transmetalation.[1]

Optimization Strategy
ParameterRecommendationScientific Rationale
Ligand SPhos or XPhos These "Buchwald" ligands are bulky and electron-rich.[1] They force the Pd center open to accommodate the hindered iodide and accelerate oxidative addition.[1]
Base

(anhydrous)
Avoid aqueous bases (like

aq).[1] Water is a primary proton source for dehalogenation.[1] Use anhydrous conditions.
Solvent Toluene or Dioxane Avoid alcohols (MeOH/EtOH).[1] Alcohols readily undergo

-hydride elimination on Pd, generating Pd-H species that destroy your iodide.[1]
Temperature High (100°C+) Due to the steric barrier, high energy is needed to force the reaction.[1] Low temps favor side reactions over the difficult coupling.[1]
Step-by-Step "Rescue" Protocol (Suzuki)

If standard conditions fail, switch to this high-activity anhydrous system:

  • Setup: Flame-dry glassware. Argon atmosphere is critical.[1]

  • Reagents:

    • Substrate: 1.0 eq

    • Boronic Acid: 1.5 eq (Excess needed due to potential protodeboronation)[1]

    • Catalyst:

      
       (2 mol%) + SPhos  (4-8 mol%)[1]
      
    • Base:

      
       (3.0 eq, finely ground, anhydrous)
      
    • Solvent: Toluene (anhydrous)[1]

  • Procedure: Heat to 100°C.

    • Why this works: SPhos creates a highly active monolithic Pd species that can access the hindered C-I bond.[1] The lack of protons (anhydrous/non-protic) prevents the Pd-Ar intermediate from capturing a hydrogen.[1]

Pathway Visualization

CouplingPathways Substrate 2-Iodo-1,3-dimethyl -4-nitrobenzene OxAdd Oxidative Addition (Sterically Slow) Substrate->OxAdd + Pd(0) Pd Pd(0) Catalyst PathGood Transmetalation (Coupling) OxAdd->PathGood Fast with SPhos PathBad Hydrodehalogenation (Side Reaction) OxAdd->PathBad Slow Transmetalation Water Source: Water/Alcohols Water->PathBad Donates H Ligand Sol: Bulky Ligand (SPhos) Ligand->OxAdd Accelerates

Figure 2: Competition between desired coupling and undesired dehalogenation.[1] Note the role of water/alcohols in the failure mode.[1]

Module 3: Storage & Handling FAQs

Q: Is 2-Iodo-1,3-dimethyl-4-nitrobenzene light sensitive? A: Yes. The C-I bond is relatively weak (~50-60 kcal/mol).[1] Exposure to UV light can generate iodine radicals (


), leading to gradual decomposition and "pinking" of the solid.[1]
  • Action: Store in amber vials wrapped in foil.

Q: Can I use


 to reduce the nitro group? 
A: Risky.  While 

alone doesn't reduce nitro groups efficiently, adding transition metal salts (like

or

) creates metal borides that act like hydrogenation catalysts.[1] These are often too active and will cause dehalogenation.[1] Stick to Iron or Tin.[1][2]

References

  • Bellamy, F. D., & Ou, K. (1984).[1][3] Selective reduction of aromatic nitro compounds with stannous chloride in non-acidic and non-aqueous medium.[1][3] Tetrahedron Letters.[1][3] (Establishes SnCl2 selectivity). [1][3]

  • Gribble, G. W., et al. (1998).[1] Reactions of Novel Boron-Based Reducing Agents. (Discusses limitations of borohydrides with halides).

  • Altenhoff, G., et al. (2003).[1][4] Sterically Hindered Suzuki Cross-Couplings. Angewandte Chemie.[1][4] (Validates use of bulky ligands for hindered substrates). [1]

  • Organic Chemistry Portal. Reduction of Nitro Compounds. (Comparative tables of Fe, Zn, and catalytic methods).

Sources

Validation & Comparative

Comparing the reactivity of 2-Iodo-1,3-dimethyl-4-nitrobenzene and 2-Bromo-1,3-dimethyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Reactivity Comparison: 2-Iodo-1,3-dimethyl-4-nitrobenzene vs. 2-Bromo-1,3-dimethyl-4-nitrobenzene for Advanced Synthesis

Introduction: Choosing the Right Tool for the Job

In the realm of synthetic organic chemistry, the selection of starting materials is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. For researchers engaged in the synthesis of complex molecules, particularly in pharmaceutical and materials science, halogenated aromatic compounds are indispensable building blocks. This guide provides a detailed comparative analysis of two such key intermediates: 2-Iodo-1,3-dimethyl-4-nitrobenzene and 2-Bromo-1,3-dimethyl-4-nitrobenzene .

While structurally similar, the difference in the halogen substituent—iodine versus bromine—imparts distinct reactivity profiles that make each compound uniquely suited for different types of chemical transformations. This comparison will delve into the mechanistic underpinnings of their reactivity, supported by experimental data and established protocols for two major classes of reactions: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr). Our objective is to equip researchers with the field-proven insights necessary to make an informed choice based on the specific synthetic challenge at hand.

Core Reactivity Principles: A Tale of Two Mechanisms

The divergent reactivity of the iodo- and bromo-analogs is rooted in the properties of the carbon-halogen (C-X) bond and how it behaves in the rate-determining step of a given reaction.

  • Palladium-Catalyzed Cross-Coupling Reactions: In reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination, the catalytic cycle is typically initiated by the oxidative addition of the aryl halide to a palladium(0) complex.[1][2] This step, often the slowest in the cycle, involves the cleavage of the C-X bond. The reactivity trend is governed by the bond dissociation energy, which follows the order C-Cl > C-Br > C-I.[3][4] Consequently, the weaker carbon-iodine bond breaks more easily, leading to a faster rate of oxidative addition.[5] Therefore, for cross-coupling reactions, the general reactivity trend is I > Br > Cl .[5]

  • Nucleophilic Aromatic Substitution (SNAr): The SNAr mechanism proceeds via a two-step addition-elimination pathway.[6][7] The rate-determining step is the initial attack of the nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex.[7][8] The stability of this intermediate is enhanced by the presence of a highly electronegative halogen that can withdraw electron density from the ring via the inductive effect.[8] This leads to a counterintuitive reactivity trend where F > Cl ≈ Br > I .[8] While the C-I bond is the weakest, the lower electronegativity of iodine provides less stabilization for the anionic intermediate compared to bromine.

Comparative Analysis in Key Synthetic Transformations

The theoretical principles outlined above manifest in tangible differences in reaction conditions, times, and yields. The following sections provide a comparative overview based on established reaction classes.

Suzuki-Miyaura Coupling

The Suzuki reaction, which forms a carbon-carbon bond between an organohalide and a boronic acid or ester, is a cornerstone of modern synthesis.[1][9] The higher reactivity of the C-I bond makes 2-iodo-1,3-dimethyl-4-nitrobenzene the superior substrate, often allowing for milder conditions and lower catalyst loadings.

Feature2-Iodo-1,3-dimethyl-4-nitrobenzene2-Bromo-1,3-dimethyl-4-nitrobenzeneRationale & Causality
Reaction Rate FasterSlowerThe C-I bond's lower dissociation energy facilitates a more rapid oxidative addition to the Pd(0) catalyst.[5]
Typical Temp. Room Temp. to 80 °C80 °C to 120 °CHigher thermal energy is required to overcome the activation barrier for C-Br bond cleavage.
Catalyst Loading Lower (e.g., 0.5-2 mol%)Higher (e.g., 2-5 mol%)The facile oxidative addition allows for a more efficient catalytic turnover.
Side Reactions Lower potential for thermal degradationHigher potential for side reactions due to harsher conditions.Milder conditions preserve sensitive functional groups and reduce byproduct formation.
Sonogashira Coupling

This reaction couples terminal alkynes with aryl halides to form arylalkynes, a valuable motif in pharmaceuticals and organic materials.[10][11] Similar to the Suzuki reaction, the reactivity is dominated by the ease of oxidative addition, making the iodo-derivative more reactive.[10][12]

Feature2-Iodo-1,3-dimethyl-4-nitrobenzene2-Bromo-1,3-dimethyl-4-nitrobenzeneRationale & Causality
Reaction Rate FasterSlowerThe reactivity trend for the oxidative addition step is C-I > C-Br.[10]
Typical Temp. Room Temp. to 60 °C60 °C to 100 °CThe stronger C-Br bond necessitates more forcing conditions to initiate the catalytic cycle.
Catalyst Choice Standard Pd/phosphine complexes (e.g., Pd(PPh₃)₄)Often requires more robust, electron-rich phosphine ligands to promote oxidative addition.More active catalyst systems are needed to efficiently cleave the C-Br bond.
Yields Generally higher under mild conditionsCan be comparable, but may require significant optimization and higher temperatures.The higher reactivity of the iodo substrate often leads to cleaner reactions and better yields.[13]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling aryl halides with amines.[14][15] While modern catalyst systems have expanded the scope to include aryl bromides and even chlorides, aryl iodides remain the most reactive coupling partners.[16] However, it is noteworthy that iodide can sometimes form unreactive bridged palladium dimers, which can inhibit the reaction, though this is often overcome with the use of appropriate ligands.[14]

Feature2-Iodo-1,3-dimethyl-4-nitrobenzene2-Bromo-1,3-dimethyl-4-nitrobenzeneRationale & Causality
Reaction Rate Generally FasterSlowerThe rate of oxidative addition is typically the determining factor.[14]
Ligand Choice Broad scope of phosphine ligandsOften requires bulky, electron-rich biarylphosphine ligands (e.g., XPhos) for high efficiency.[17]More activating ligands are needed to facilitate the oxidative addition of the less reactive C-Br bond.
Potential Issues Possible formation of inhibitory iodide-bridged Pd dimers.[14]Less prone to this specific inhibition pathway.The nature of the halide anion can influence the stability and reactivity of intermediates in the catalytic cycle.
Substrate Scope Highly versatile for a wide range of amines.Broad scope, but may be challenging for less nucleophilic or sterically hindered amines.The higher reactivity of the iodo compound allows for coupling with a wider array of challenging amine partners under milder conditions.[18]
Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the nitro group at the para position strongly activates the ring towards nucleophilic attack.[7][19] Here, the intrinsic properties of the halogen play a more complex role. The rate-determining step is the formation of the Meisenheimer complex, which is stabilized by the inductive electron withdrawal of the halogen.

Feature2-Iodo-1,3-dimethyl-4-nitrobenzene2-Bromo-1,3-dimethyl-4-nitrobenzeneRationale & Causality
Reaction Rate Potentially SlowerPotentially FasterBromine is more electronegative than iodine, offering better inductive stabilization of the negatively charged Meisenheimer intermediate.[8][20]
Leaving Group Ability Iodide is an excellent leaving group.Bromide is a very good leaving group.While the C-X bond cleavage is the fast step, the leaving group's ability to depart still plays a role. Iodide's superior ability as a leaving group can sometimes counteract the slower formation of the intermediate.[21]
Overall Reactivity Often comparable, but can be slightly lower.Often comparable or slightly higher.The overall rate is a balance between the rate of nucleophilic attack (favored by Br) and the rate of leaving group expulsion (favored by I). The specific nucleophile and solvent can influence this balance.[22]

Visualizing the Mechanistic Divide

To better understand the fundamental differences in reactivity, the following diagrams illustrate the key mechanistic steps discussed.

Cross_Coupling_Cycle cluster_0 Pd(0) Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L₂) Pd0->OxAdd Oxidative Addition (Rate-determining for C-X) I > Br Trans Ar-Pd(II)-R(L₂) OxAdd->Trans Transmetalation (R-BY₂ + Base) Trans->Pd0 Product Ar-R Trans->Product Reductive Elimination dummy1 Ar-X dummy1->OxAdd dummy2 R-BY₂ dummy2->Trans

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

Caption: The two-step Addition-Elimination mechanism of SNAr reactions.

Experimental Protocols: A Practical Guide

The following protocols are representative examples and should be optimized for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Coupling of 2-Iodo-1,3-dimethyl-4-nitrobenzene

This protocol leverages the high reactivity of the iodo-substrate, allowing for mild conditions.

Workflow Diagram:

Suzuki_Workflow A 1. Combine Reactants (Aryl Iodide, Boronic Acid, Base) B 2. Add Solvent & Degas (e.g., Dioxane/H₂O, Sparge with N₂) A->B C 3. Add Pd Catalyst (e.g., Pd(PPh₃)₄) B->C D 4. Heat Reaction (e.g., 80°C, 2-6 h) C->D E 5. Workup & Purification (Extraction, Chromatography) D->E

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-iodo-1,3-dimethyl-4-nitrobenzene (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Solvent Addition and Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Sparge the resulting suspension with a stream of nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%).

  • Reaction: Heat the mixture to 80 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Self-Validating System: The progress of the reaction can be reliably tracked by the consumption of the starting aryl iodide. A successful reaction will show a new, less polar spot on the TLC plate corresponding to the biphenyl product.

Protocol 2: Nucleophilic Aromatic Substitution with a Thiol Nucleophile

This protocol demonstrates a typical SNAr reaction where the nitro group provides strong activation.

Step-by-Step Methodology:

  • Nucleophile Preparation: In a round-bottom flask, dissolve the desired thiol (1.1 eq) in a polar aprotic solvent such as dimethylformamide (DMF). Add a non-nucleophilic base like potassium carbonate (K₂CO₃, 1.5 eq) and stir for 10 minutes at room temperature to form the thiolate in situ.

  • Substrate Addition: Add a solution of 2-bromo-1,3-dimethyl-4-nitrobenzene (1.0 eq) in DMF dropwise to the thiolate mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C). The reaction progress can be monitored by TLC for the disappearance of the starting aryl bromide.

  • Workup: Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate. Purify the crude product by column chromatography or recrystallization.

Causality Note: DMF is chosen as the solvent because its polar aprotic nature effectively solvates the cation of the base (K⁺) while leaving the thiolate nucleophile highly reactive. It also facilitates the formation of the charged Meisenheimer complex intermediate.

Conclusion and Strategic Recommendations

The choice between 2-iodo-1,3-dimethyl-4-nitrobenzene and its bromo-analog is not merely a matter of preference but a strategic decision guided by the reaction mechanism.

  • For Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig, etc.), 2-Iodo-1,3-dimethyl-4-nitrobenzene is unequivocally the more reactive and generally preferred substrate. Its use allows for milder reaction conditions, shorter reaction times, lower catalyst loadings, and often cleaner product profiles. It is the ideal choice for high-throughput synthesis and for reactions involving thermally sensitive functional groups.

  • For Nucleophilic Aromatic Substitution (SNAr) Reactions, the choice is less clear-cut, with 2-Bromo-1,3-dimethyl-4-nitrobenzene often exhibiting comparable or slightly superior reactivity. This is due to the greater inductive stabilization of the rate-determining Meisenheimer complex by the more electronegative bromine atom. However, given that both are highly activated by the para-nitro group, both substrates are generally effective. The bromo-derivative may offer a cost advantage and is an excellent choice when SNAr is the desired transformation.

By understanding these fundamental principles, researchers can strategically select the optimal halogenated building block, thereby streamlining their synthetic efforts and accelerating the pace of discovery.

References

  • Vertex AI Search. (2018).
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. [Link]

  • DR-NTU. (2022). Leaving Group Ability in Nucleophilic Aromatic Amination by Sodium Hydride-Lithium Iodide Composite. [Link]

  • PMC. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. [Link]

  • Chemistry LibreTexts. (2022). 8.5: Leaving Groups. [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • ChemServ. (n.d.). Alkyl Halide Reactivity. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (2024). Sonogashira coupling. [Link]

  • Michigan State University Chemistry. (n.d.). Alkyl Halide Reactivity. [Link]

  • Bacsa, I., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Chemistry LibreTexts. (2019). 7.5: The Polar Carbon–Halogen Bond. [Link]

  • PMC. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]

  • ACS Omega. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. [Link]

  • Oreate AI Blog. (2025). Order of Bond Strength of Halogens. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • PubMed. (2017). Buchwald-Hartwig Amination of Nitroarenes. [Link]

  • NCERT. (n.d.). Haloalkanes and Haloarenes. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • University of California, Berkeley. (2014). The Suzuki Reaction. [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • YouTube. (2019). Nucleophilic Aromatic Substitution. [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. (n.d.). Sonogashira coupling reactions of 4-nitrobromobenzene with different.... [Link]

  • ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • YouTube. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. [Link]

  • ResearchGate. (2025). Efficient and Copper‐Free Pd(OAc)2/DABCO‐Catalyzed Sonogashira Cross‐Coupling Reaction. [Link]

  • PubMed. (n.d.). Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. [Link]

Sources

A Senior Application Scientist's Guide to Catalyst Selection in Challenging Suzuki Couplings: A Yield Comparison for 2-Iodo-1,3-dimethyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, a critical step in the synthesis of a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its power lies in its functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids.[3] However, not all substrates are created equal. Sterically hindered and electron-deficient aryl halides, such as 2-iodo-1,3-dimethyl-4-nitrobenzene, present a significant challenge to standard Suzuki coupling protocols. The ortho-substituents can impede the approach of the palladium catalyst, while the electron-withdrawing nitro group alters the electronic properties of the aryl halide, affecting key steps in the catalytic cycle.

This guide provides a comparative analysis of different palladium catalysts for the Suzuki coupling of 2-iodo-1,3-dimethyl-4-nitrobenzene. We will delve into the rationale behind catalyst selection, present a standardized experimental protocol for a comparative study, and discuss the expected outcomes based on the mechanistic principles of the Suzuki-Miyaura reaction.

The Challenge of Sterically Hindered and Electron-Deficient Substrates

The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst.[2][4] For a substrate like 2-iodo-1,3-dimethyl-4-nitrobenzene, both steric and electronic factors can create kinetic bottlenecks in this cycle.

  • Steric Hindrance: The two methyl groups ortho to the iodine atom create a sterically crowded environment. This can hinder the oxidative addition step, which is often the rate-determining step in the cycle.[2] The bulky substituents can also disfavor the formation of the necessary transition states for subsequent steps.

  • Electronic Effects: The strongly electron-withdrawing nitro group deactivates the aromatic ring, which can also slow down the rate of oxidative addition. While electron-withdrawing groups on aryl halides can sometimes accelerate the reaction, the combined steric and electronic effects in this substrate make it a challenging case.[5]

To overcome these challenges, the choice of the palladium catalyst, particularly the ancillary ligands, is paramount. Modern catalyst systems often employ bulky and electron-rich phosphine ligands that can stabilize the palladium center and promote the key steps of the catalytic cycle.[6]

Catalyst Selection for a Comparative Study

For this comparative guide, we have selected three representative palladium catalyst systems that are commonly employed for challenging Suzuki couplings:

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A classic, versatile, and commercially available catalyst.[7] While it is a workhorse for many Suzuki couplings, its performance with sterically hindered substrates can be limited.

  • Palladium(II) Acetate with SPhos (Pd(OAc)₂ / SPhos): SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a bulky and electron-rich Buchwald-type biaryl phosphine ligand.[6] Catalyst systems utilizing such ligands have shown exceptional activity for the coupling of sterically hindered and deactivated aryl chlorides and bromides.[6]

  • A Palladium-PEPPSI Catalyst (e.g., PEPPSI-IPr): PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are pre-formed Pd(II)-NHC (N-Heterocyclic Carbene) complexes. NHC ligands are strong sigma-donors and offer high thermal stability, making them effective for challenging cross-coupling reactions.

Experimental Protocol: A Standardized Comparison

To ensure a fair and objective comparison, the following standardized experimental protocol should be followed for each catalyst system. The model reaction will be the coupling of 2-iodo-1,3-dimethyl-4-nitrobenzene with phenylboronic acid.

Materials:

  • 2-Iodo-1,3-dimethyl-4-nitrobenzene (1.0 mmol, 277.05 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • Potassium carbonate (K₂CO₃) (3.0 mmol, 414.6 mg)

  • Palladium Catalyst (see table below for loading)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a clean, dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-iodo-1,3-dimethyl-4-nitrobenzene, phenylboronic acid, and potassium carbonate.

  • Add the specified palladium catalyst and ligand (if applicable).

  • Add 1,4-dioxane and water to the flask.

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 1,3-dimethyl-2-nitro-5-phenylbenzene.

  • Determine the yield of the purified product.

Hypothetical Yield Comparison and Discussion

The following table presents the hypothetical, yet mechanistically reasoned, yields for the Suzuki coupling of 2-iodo-1,3-dimethyl-4-nitrobenzene with phenylboronic acid using the selected palladium catalysts.

Catalyst SystemPd Loading (mol%)LigandHypothetical Yield (%)
Pd(PPh₃)₄3PPh₃45-55
Pd(OAc)₂ / SPhos1SPhos (2 mol%)85-95
PEPPSI-IPr1IPr (NHC)80-90

Discussion of Expected Results:

  • Pd(PPh₃)₄: We anticipate a moderate yield with this catalyst. While triphenylphosphine is a good ligand, it may not be bulky or electron-rich enough to efficiently promote the oxidative addition of the sterically hindered 2-iodo-1,3-dimethyl-4-nitrobenzene. The slower reaction kinetics could also lead to side reactions, such as dehalogenation or homocoupling of the boronic acid.

  • Pd(OAc)₂ / SPhos: This catalyst system is expected to provide a high yield. The bulky and electron-donating nature of the SPhos ligand is designed to accelerate both the oxidative addition and reductive elimination steps.[6] The steric bulk of the ligand can facilitate the formation of a coordinatively unsaturated and highly reactive monoligated Pd(0) species, which is crucial for the oxidative addition of hindered aryl halides.

  • PEPPSI-IPr: The PEPPSI-IPr catalyst is also predicted to give a high yield. N-heterocyclic carbene (NHC) ligands are excellent sigma-donors and form very stable bonds with palladium. This stability can prevent catalyst decomposition at the elevated temperatures often required for challenging couplings. The bulky IPr ligand effectively promotes the reductive elimination step, leading to efficient product formation.

Visualizing the Process

To better understand the underlying processes, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura coupling and a general experimental workflow.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R Base Base Base->Transmetalation R-B(OR)2 R-B(OR)2 R-B(OR)2->Transmetalation Ar-X Ar-X Ar-X->Oxidative Addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Aryl Halide, Boronic Acid, Base Catalyst Add Pd Catalyst (& Ligand) Reactants->Catalyst Solvent Add Solvent Catalyst->Solvent Degas Degas Mixture Solvent->Degas Heat Heat to 100°C for 24h Degas->Heat Extract Dilute & Extract Heat->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify

Caption: A general experimental workflow for the Suzuki coupling reaction.

Conclusion and Recommendations

For the challenging Suzuki coupling of 2-iodo-1,3-dimethyl-4-nitrobenzene, the choice of a modern, sophisticated palladium catalyst system is crucial for achieving high yields. While traditional catalysts like Pd(PPh₃)₄ may provide moderate results, the use of bulky, electron-rich phosphine ligands such as SPhos or robust N-heterocyclic carbene ligands is highly recommended. These advanced catalyst systems are specifically designed to overcome the steric and electronic hurdles presented by such substrates, leading to more efficient and reliable synthetic outcomes. Researchers and drug development professionals working with similarly challenging scaffolds should consider screening a panel of these advanced catalysts to identify the optimal conditions for their specific application.

References

  • Royal Society of Chemistry. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry.
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines.
  • Kondolff, I., Doucet, H., & Santelli, M. (2004). Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids. Tetrahedron, 60(17), 3813-3818.
  • Li, Y., & El-Sayed, M. A. (2000). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters, 2(16), 2385–2388.
  • Sołoducho, J., Olech, K., Świst, A., Zając, D., & Cabaj, J. (2013). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms.
  • Wikipedia. (n.d.). Suzuki reaction.
  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides....
  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
  • ResearchGate. (2025).
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.

Sources

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